Choline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYIOHPDSNJKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67-48-1 (chloride) | |
| Record name | Choline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8043789 | |
| Record name | Choline ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
50% Aqueous solution: Dark brown cloudy liquid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Choline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12978 | |
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| Record name | Choline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble | |
| Record name | Choline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00122 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
62-49-7, 5413-08-1 | |
| Record name | Choline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Choline | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062497 | |
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| Record name | Choline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00122 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | NSC6393 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6393 | |
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| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Choline ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043789 | |
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| Record name | Choline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.487 | |
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| Record name | CHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N91BDP6H0X | |
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| Record name | Choline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
244-247 °C (as chloride salt), 302 - 303 °C (chloride salt) | |
| Record name | Choline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00122 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Choline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Choline Biochemistry and Metabolic Pathways
Biosynthesis of Choline
While this compound is considered an essential nutrient, meaning dietary intake is necessary, mammals can synthesize a limited amount endogenously. imrpress.comnih.gov This de novo synthesis primarily occurs in the liver. nih.govwikipedia.orgoregonstate.edu
Endogenous Synthesis Pathways
The primary endogenous pathway for this compound synthesis in mammals involves the methylation of phosphatidylethanolamine (B1630911) (PE) to phosphatidylthis compound (PC). nih.govwikipedia.orgoregonstate.edunih.gov This pathway is crucial, especially when dietary this compound intake is insufficient. imrpress.comspandidos-publications.com
The phosphatidylethanolamine N-methyltransferase (PEMT) pathway is the sole endogenous route for this compound biosynthesis in mammals. nih.govwikipedia.orgnih.gov This pathway, predominantly active in the liver, catalyzes the sequential methylation of phosphatidylethanolamine (PE) to phosphatidylthis compound (PC). nih.govwikipedia.orgoregonstate.edupnas.org The enzyme responsible, PEMT, is located on the endoplasmic reticulum and mitochondria-associated membranes. nih.govwikipedia.org Approximately 30% of hepatic PC is generated via the PEMT pathway, with the remaining 70% synthesized through the CDP-choline pathway, which utilizes dietary this compound. nih.govwikipedia.org The PC produced by the PEMT pathway can then be degraded by phospholipases C/D, releasing free this compound. wikipedia.org
The de novo synthesis of phosphatidylthis compound via the PEMT pathway involves three sequential methylation steps, using S-adenosylmethionine (SAM) as the methyl group donor. wikipedia.orgoregonstate.edupnas.orgmdpi.com Phosphatidylethanolamine is converted to phosphatidylmonomethylethanolamine (PMME), then to phosphatidyldimethylethanolamine (PDME), and finally to phosphatidylthis compound (PC). pnas.orgmdpi.com In mammals, a single enzyme, PEMT, catalyzes all three methylation reactions. pnas.org The this compound moiety is generated endogenously when the newly formed PC is catabolized by phospholipases. oregonstate.edu
The Kennedy pathway, while not a de novo synthesis pathway for this compound itself, is the primary route for the synthesis of phosphatidylthis compound in all nucleated cells and utilizes this compound as a precursor. nih.govpnas.orgnih.govbiorxiv.org This pathway involves the phosphorylation of this compound to phosphothis compound (B91661) by this compound kinase, followed by the conversion of phosphothis compound to CDP-choline by CTP:phosphothis compound cytidylyltransferase, and finally the transfer of phosphothis compound from CDP-choline to diacylglycerol to form PC, catalyzed by this compound phosphotransferase. imrpress.comnih.govnih.govbiorxiv.orgnih.gov
Phosphatidylethanolamine N-methyltransferase (PEMT) Pathway
Interconversion and Catabolism of this compound
This compound undergoes various interconversions and catabolic processes within the body. imrpress.com It can be converted into essential components like phosphatidylthis compound, sphingomyelin (B164518), and acetylthis compound (B1216132), or oxidized to betaine (B1666868). imrpress.comoregonstate.edufrontiersin.org
Oxidation to Betaine: The this compound Oxidase Pathway
This compound can be oxidized to betaine through a two-step enzymatic pathway, primarily occurring in the liver and kidney. oregonstate.edunih.gov The first step is catalyzed by mitochondrial this compound dehydrogenase (also referred to as this compound oxidase), which converts this compound to betaine aldehyde. oregonstate.edufrontiersin.orgnih.gov This reaction is FAD-dependent and produces FADH₂. frontiersin.orgnih.gov Betaine aldehyde is then oxidized to betaine by betaine aldehyde dehydrogenase, an enzyme found in both the mitochondrial matrix and the cytosol. oregonstate.edu The conversion of this compound to betaine is considered irreversible. usda.gov
| Enzyme | Reaction | Location | Cofactor |
| This compound dehydrogenase | This compound → Betaine aldehyde | Mitochondria | FAD |
| Betaine aldehyde dehydrogenase | Betaine aldehyde → Betaine | Mitochondria, Cytosol | - |
Research into this compound oxidase has explored its catalytic mechanism. Studies using betaine aldehyde and its analog 3,3-dimethylbutyraldehyde (B104332) have provided insights into the enzyme's activity. nih.gov For instance, the oxidation of betaine aldehyde by this compound oxidase appears to require a catalytic base with a pKa of approximately 6.7. nih.gov Stopped-flow spectrophotometry has shown rapid reduction of enzyme-bound flavin upon mixing with betaine aldehyde or this compound. nih.gov NMR spectroscopy indicates that betaine aldehyde predominantly exists as a diol form in aqueous solution. nih.gov
Role of Betaine as a Methyl Donor
Betaine, the oxidation product of this compound, serves as a crucial methyl donor in one-carbon metabolism. imrpress.comwikipedia.orgnih.govfrontiersin.orgnih.govorffa.com Its primary role is in the remethylation of homocysteine to form methionine. oregonstate.eduorffa.com This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). nih.govfrontiersin.org
| Methyl Donor | Acceptor | Enzyme | Product |
| Betaine | Homocysteine | Betaine-homocysteine methyltransferase | Methionine |
Betaine can donate three methyl groups. frontiersin.org This function is particularly important as it can spare methionine, allowing methionine to be utilized for protein synthesis and other vital methylation reactions mediated by S-adenosylmethionine (SAM). orffa.combiochem.netmdpi.com While this compound can also act as a methyl donor after its conversion to betaine, betaine itself is considered a more efficient methyl donor. orffa.combiochem.net Studies have reported that the conversion efficiency of this compound to betaine for methyl donation is around 55%. orffa.combiochem.net
Betaine's role as a methyl donor is interconnected with folate metabolism, as both contribute to the remethylation of homocysteine. usda.govmdpi.com Diminished availability of one methyl donor can increase the demand for the other. usda.gov
Degradation Pathways of this compound Metabolites
This compound metabolites undergo various degradation processes. One significant pathway involves the oxidation of this compound to betaine. In the liver, this compound is irreversibly oxidized to glycine (B1666218) betaine aldehyde by this compound oxidases, which is then further oxidized to trimethylglycine (betaine) by betaine-aldehyde dehydrogenases. wikipedia.orgoregonstate.edu This oxidative process is a major pathway for both this compound degradation and glycine betaine biosynthesis. pnas.org
In microorganisms, such as Paracoccus denitrificans, this compound degradation proceeds aerobically through a series of demethylation steps, converting this compound to betaine aldehyde, then glycine betaine, dimethylglycine, and sarcosine, ultimately yielding glycine. asm.org Each oxidative demethylation step from glycine betaine to glycine can potentially produce formaldehyde. asm.org While the oxidative pathway from this compound to glycine betaine is common across various life forms, the reverse process, the reduction of glycine betaine back to this compound, has primarily been observed in fungi. pnas.org This reductive pathway in fungi can serve as an alternative source of this compound. pnas.org
This compound-containing phospholipids (B1166683) and other substances, such as glycerophosphocholines, are transported in blood lipoproteins. wikipedia.org Phosphothis compound and glycerophosphocholines can be hydrolyzed by phospholipases to release this compound, which then enters the portal vein. wikipedia.org Fat-soluble this compound compounds, like phosphatidylthis compound and sphingomyelins, are either hydrolyzed by phospholipases or incorporated into chylomicrons for lymphatic transport. wikipedia.org
Major this compound Metabolic Pathways
This compound participates in three primary metabolic pathways: oxidation, phosphorylation, and acetylation. imrpress.comdoaj.orgimrpress.com The oxidation pathway leads to betaine, contributing to methyl metabolism. imrpress.comimrpress.com The acetylation pathway transforms this compound into acetylthis compound, a crucial neurotransmitter. imrpress.comimrpress.com The phosphorylation pathway is central to phospholipid metabolism, serving as a precursor for essential compounds like phosphothis compound and phosphatidylthis compound, and influencing lipid metabolism and transport. imrpress.comimrpress.com
Phosphorylation Pathway and Phospholipid Synthesis
The phosphorylation pathway is the primary mechanism for the synthesis of phosphatidylthis compound (PC), a major phospholipid in eukaryotic cell membranes. numberanalytics.comnih.govnumberanalytics.com This pathway involves the conversion of this compound to phosphothis compound and subsequently to PC. imrpress.com
Cytidine (B196190) Diphosphate (CDP)-Choline Pathway (Kennedy Pathway)
The CDP-choline pathway, also known as the Kennedy pathway, is the predominant route for phosphatidylthis compound synthesis in most mammalian cells. numberanalytics.comnih.govnumberanalytics.comwikipedia.orgresearchgate.netyeastgenome.orgmolbiolcell.org This pathway was first identified by Eugene P. Kennedy in 1956. wikipedia.orgresearchgate.net It accounts for approximately 70% of PC biosynthesis in the liver, while the phosphatidylethanolamine N-methyltransferase (PEMT) pathway contributes the remaining 30%. imrpress.comwikipedia.org
The Kennedy pathway involves a sequence of enzymatic reactions. It begins with the uptake of exogenous this compound into the cell. wikipedia.org The first step is the phosphorylation of this compound to form phosphothis compound, catalyzed by this compound kinase. imrpress.comwikipedia.orgmolbiolcell.orgnih.govreactome.org Phosphothis compound is then converted to CDP-choline by CTP:phosphothis compound cytidylyltransferase, which is considered the rate-limiting enzyme in this pathway. nih.govwikipedia.orgaocs.org Finally, CDP-choline reacts with diacylglycerol (DAG) to form phosphatidylthis compound, a reaction catalyzed by cholinephosphotransferase. imrpress.comnih.govwikipedia.orgreactome.orgontosight.ai
This compound Kinase (ChoK) Catalysis of Phosphothis compound Formation
This compound kinase (CK), also known as this compound phosphokinase (ChoK), is a cytosolic enzyme that catalyzes the initial step of the CDP-choline pathway: the phosphorylation of this compound to phosphothis compound. wikipedia.orgwikipedia.orgnih.govontosight.airesearchgate.net This reaction involves the transfer of a phosphate (B84403) group from ATP to this compound, producing phosphothis compound and ADP. wikipedia.orgwikipedia.orgnih.govontosight.ai Magnesium ions (Mg²⁺) are required as a cofactor for this reaction. imrpress.comwikipedia.orgnih.gov
In humans, this compound kinase activity is encoded by two distinct genes, CHKA and CHKB, which give rise to at least three isoforms: CKα-1, CKα-2, and CKβ. wikipedia.orgnih.govresearchgate.net These isoforms function as active homo- or heterodimers (or oligomers). wikipedia.orgnih.govresearchgate.net While both genes contribute to phosphothis compound generation, they may have differing metabolic and biological roles. nih.gov CKα isoforms are enriched in tissues like the testis and liver, while CKβ is more abundant in the liver and heart. wikipedia.org Under normal conditions, this compound kinase is not the rate-limiting enzyme of the CDP-choline pathway. wikipedia.org
Research has shown that this compound kinase can also phosphorylate ethanolamine (B43304), a precursor for phosphatidylethanolamine synthesis. wikipedia.org The activity and expression of this compound kinase, particularly CKα, have been observed to be upregulated in various cancers, suggesting a role in tumor progression. nih.govnih.govontosight.airesearchgate.net Conversely, hypoxia has been shown to decrease this compound phosphorylation, this compound kinase activity, and the levels of ChKα mRNA and protein. nih.gov
Here is a table summarizing the this compound kinase reaction:
| Substrates | Products | Enzyme | Cofactor |
| This compound | Phosphothis compound | This compound Kinase | Mg²⁺ |
| ATP | ADP |
CDP-Choline:1,2-Diacylglycerol Cholinephosphotransferase (CPT) Activity
CDP-choline:1,2-Diacylglycerol cholinephosphotransferase (CPT), also referred to as cholinephosphotransferase, is an enzyme that catalyzes the final step of the CDP-choline pathway. imrpress.comontosight.aiwikipedia.orgnih.gov This reaction involves the transfer of a phosphothis compound moiety from CDP-choline to 1,2-diacylglycerol (DAG), resulting in the formation of phosphatidylthis compound (PC) and CMP. ontosight.aiwikipedia.orgnih.gov This enzymatic activity is crucial for the synthesis of PC, a primary component of cellular membranes and lipoproteins. ontosight.ai
CPT activity is typically membrane-bound and requires magnesium ions (Mg²⁺) as a cofactor for its catalytic function. ontosight.ai In mammalian cells, two human genes, CEPT1 and CPT1, encode enzymes that contribute to the synthesis of phosphatidylthis compound and phosphatidylethanolamine through the CDP-alcohol pathways. molbiolcell.orgmolbiolcell.org CEPT1 can utilize both CDP-choline and CDP-ethanolamine to synthesize PC and phosphatidylethanolamine, respectively, while CPT1 is specific for CDP-choline, exclusively synthesizing PC. molbiolcell.orgmolbiolcell.org
Studies on the intracellular localization of CPT activity have shown it to be primarily in the endoplasmic reticulum, although some studies have also detected activity in Golgi, nuclear, and mitochondrial fractions, depending on the method of subcellular fractionation used. nih.govjci.org CPT1 has been specifically localized to the Golgi, while CEPT1 is found in both the endoplasmic reticulum and nuclear membranes. molbiolcell.orgmolbiolcell.org The activity of CPT can be influenced by factors such as substrate availability, enzyme expression levels, and the presence of regulatory proteins or lipids. ontosight.ai Research has also indicated that certain amino acids, such as lysine (B10760008) and aspartic acid, can modulate CPT activity by altering the maximum velocity of the reaction. jci.org
Here is a table summarizing the CPT reaction:
| Substrates | Products | Enzyme | Cofactor |
| CDP-choline | Phosphatidylthis compound | CDP-Choline:1,2-Diacylglycerol Cholinephosphotransferase (CPT) | Mg²⁺ |
| 1,2-Diacylglycerol | CMP |
Phosphatidylthis compound (PC) Synthesis via PEMT Pathway
In addition to the CDP-choline pathway, phosphatidylthis compound can also be synthesized through the phosphatidylethanolamine N-methyltransferase (PEMT) pathway. wikipedia.orgnumberanalytics.comnumberanalytics.comaocs.org This pathway is particularly significant in the liver, where it contributes approximately 30% of PC synthesis when this compound supply is adequate. imrpress.comwikipedia.orgaocs.org However, the PEMT pathway becomes critical for maintaining hepatic PC levels when dietary this compound is limited. aocs.org
The PEMT pathway involves the sequential methylation of phosphatidylethanolamine (PE) to form PC. wikipedia.orgaocs.org This process is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), which is an intrinsic membrane protein located primarily in the endoplasmic reticulum and mitochondria-associated membranes. wikipedia.orgaocs.orgmdpi.com PEMT transfers three methyl groups from S-adenosyl-L-methionine (SAM) to the ethanolamine headgroup of PE, converting it to this compound within the PC molecule. wikipedia.orgwikipedia.orgmdpi.com This process generates S-adenosylhomocysteine (SAH) as a byproduct. wikipedia.org
PC molecules synthesized via the PEMT pathway tend to be more diverse in their fatty acid composition, often containing longer-chain, polyunsaturated species compared to those produced by the CDP-choline pathway. wikipedia.orgmdpi.com The PEMT pathway plays a crucial role in liver function, including the formation and secretion of very-low-density lipoproteins (VLDL) and the secretion of PC in bile. wikipedia.orgaocs.org
Here is a table summarizing the PEMT pathway:
| Substrate | Product | Enzyme | Methyl Donor | Byproduct |
| Phosphatidylethanolamine | Phosphatidylthis compound | Phosphatidylethanolamine N-methyltransferase (PEMT) | S-adenosyl-L-methionine | S-adenosylhomocysteine |
Acetylation Pathway and Neurotransmitter Synthesis
One of the critical roles of this compound is its participation in the synthesis of acetylthis compound (ACh), a key neurotransmitter. imrpress.comwikipedia.orgclevelandclinic.org This process occurs primarily in cholinergic neurons. tmc.edunih.govwikipedia.org
This compound Acetyltransferase (ChAT) and Acetylthis compound (ACh) Production
Acetylthis compound is synthesized from this compound and acetyl coenzyme A (acetyl-CoA) through a single-step reaction catalyzed by the enzyme this compound acetyltransferase (ChAT). clevelandclinic.orgtmc.eduwikipedia.orgnih.govsigmaaldrich.comwikipedia.org ChAT is found in high concentrations within the axon terminals of cholinergic neurons, where ACh is produced. tmc.eduwikipedia.org The presence of ChAT serves as a marker for cholinergic neurons. tmc.edu
The availability of both this compound and acetyl-CoA are considered rate-limiting factors in the synthesis of ACh. tmc.edunih.govsigmaaldrich.com Acetyl-CoA is primarily derived from glucose metabolism within the mitochondria, while this compound is transported into the nerve terminal from the synaptic cleft and the plasma. tmc.edunih.govnih.govsigmaaldrich.com A high-affinity sodium-dependent this compound transporter is responsible for the uptake of this compound into cholinergic neurons. nih.govnih.govcaldic.com A significant portion of the this compound used for ACh synthesis is recycled from the breakdown of released ACh in the synaptic cleft by the enzyme acetylcholinesterase (AChE). tmc.edunih.govsigmaaldrich.comwikipedia.orgmetu.edu.trresearchgate.net
Research indicates that while increasing dietary this compound can increase brain this compound availability, it may not necessarily increase ACh synthesis or release, suggesting that this compound needs to be incorporated into phospholipids in the brain to serve as a precursor for ACh biosynthesis. caldic.com
Interconnectivity with One-Carbon Metabolism
This compound metabolism is deeply intertwined with one-carbon metabolism, a network of pathways involving the transfer of one-carbon units, primarily for methylation reactions, nucleotide synthesis, and amino acid metabolism. oregonstate.eduimrpress.comfrontiersin.orgmdpi.comresearchgate.netcreative-proteomics.com
This compound-Methionine Cycle Interactions
This compound interacts with the methionine cycle, a central component of one-carbon metabolism. frontiersin.orgmdpi.comnih.govcreative-proteomics.com this compound is a precursor to betaine (trimethylglycine), which serves as a methyl donor in the remethylation of homocysteine to form methionine. oregonstate.eduimrpress.commdpi.comwikipedia.orgresearchgate.netnih.govresearchgate.netnih.gov This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). oregonstate.eduimrpress.commdpi.comresearchgate.netresearchgate.netnih.gov This provides an alternative route for methionine regeneration from homocysteine, independent of the folate and vitamin B12 dependent pathway. researchgate.netcreative-proteomics.com
The de novo synthesis of this compound itself also relies on methyl groups derived from methionine, specifically via S-adenosylmethionine (SAM). oregonstate.edufrontiersin.orgmdpi.comwikipedia.orgnih.govresearchgate.net Three methylation steps, catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT), convert phosphatidylethanolamine to phosphatidylthis compound, a process requiring SAM as the methyl donor. oregonstate.edumdpi.comwikipedia.orgresearchgate.net
Perturbations in either the this compound or methionine metabolic pathways can lead to compensatory changes in the other, highlighting their interconnectedness. nih.gov For instance, this compound deficiency can increase the demand for dietary folate to support homocysteine remethylation. nih.govnih.gov
Folate and Vitamin B12 Dependencies
Folate and vitamin B12 are crucial cofactors in one-carbon metabolism and have significant dependencies with this compound metabolism. imrpress.commdpi.comresearchgate.netnih.govnih.govimrpress.combmj.comkarger.comnih.gov The primary pathway for remethylating homocysteine to methionine is dependent on vitamin B12 and uses 5-methyltetrahydrofolate as the methyl donor, catalyzed by methionine synthase. oregonstate.educreative-proteomics.comnih.govkarger.com
Because both this compound (via betaine) and folate pathways can remethylate homocysteine, their metabolic pathways are intertwined. oregonstate.edunih.govnih.govkarger.com Inadequate intake of folate can increase the requirement for this compound, as the body may rely more heavily on the betaine pathway for homocysteine remethylation. nih.govnih.govkarger.com Similarly, this compound deficiency can increase the demand for folate. nih.govnih.gov Vitamin B12 deficiency, by impairing the folate-dependent remethylation of homocysteine, can also influence this compound metabolism and potentially increase the reliance on the betaine pathway. nih.govnih.gov
Research indicates that genetic variations in enzymes involved in folate and this compound metabolism can influence individual requirements for this compound and susceptibility to deficiency-related complications. oregonstate.eduimrpress.comnih.gov
S-Adenosylmethionine (SAM) Generation and Utilization
S-Adenosylmethionine (SAM) is the primary methyl group donor for numerous methylation reactions in the body, including the de novo synthesis of phosphatidylthis compound from phosphatidylethanolamine. oregonstate.eduimrpress.comfrontiersin.orgmdpi.comwikipedia.orgcreative-proteomics.comnih.govresearchgate.netuncnri.orgmdpi.comahajournals.orgnih.gov SAM is synthesized from methionine and ATP, a reaction catalyzed by methionine adenosyltransferases. creative-proteomics.commdpi.com
This compound metabolism contributes to SAM availability indirectly through the regeneration of methionine from homocysteine via the betaine-BHMT pathway. imrpress.commdpi.comresearchgate.netcreative-proteomics.comnih.govresearchgate.nete-century.us This regenerated methionine can then be used for SAM synthesis. imrpress.commdpi.comcreative-proteomics.come-century.us
SAM is essential for various biological processes, including DNA, RNA, and protein methylation, which are critical for gene expression regulation and protein function. imrpress.comfrontiersin.orgcreative-proteomics.comnih.govnih.gov After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. oregonstate.edumdpi.comnih.gov SAH is a potent inhibitor of SAM-dependent methyltransferases, and the ratio of SAM to SAH is considered an indicator of cellular methylation capacity. nih.gov The interconnectedness of this compound, folate, vitamin B12, and methionine metabolism is crucial for maintaining adequate SAM levels and supporting vital methylation processes. oregonstate.eduimrpress.commdpi.comresearchgate.netnih.govnih.govimrpress.come-century.us
Cellular and Molecular Functions of Choline and Its Metabolites
Structural Integrity and Dynamics of Biological Membranes
Choline is fundamental to the construction and maintenance of cellular membranes, which are vital for compartmentalization, signaling, and transport within the cell.
Phosphatidylthis compound as a Primary Membrane Component
Phosphatidylthis compound (PC) is the most abundant phospholipid in eukaryotic cell membranes, often accounting for at least 50% of the total phospholipid content. biocrates.comembopress.orguvigo.es It is a major building block of the lipid bilayer, providing structural integrity and contributing to membrane fluidity and function. bodybio.comnumberanalytics.comnumberanalytics.com The amphipathic nature of PC, with its hydrophilic head group containing this compound and hydrophobic fatty acid tails, allows it to spontaneously form the bilayer structure characteristic of cell membranes. bodybio.comnumberanalytics.comnumberanalytics.com This arrangement is essential for regulating the passage of molecules and ions into and out of the cell. bodybio.com this compound is required for the synthesis of PC, primarily through the cytidine (B196190) diphosphothis compound (CDP-choline) pathway. oregonstate.edufrontiersin.org The availability of this compound can influence the synthesis of PC, which in turn impacts the structural integrity of cell membranes. nih.govnih.govresearchgate.net PC is also a significant component of lipoproteins, which are crucial for the transport of lipids in the bloodstream. numberanalytics.com
Role of Sphingomyelin (B164518) in Membrane Architecture and Myelination
Sphingomyelin (SM) is another significant this compound-containing phospholipid found in cell membranes. oregonstate.edunih.govnih.gov It is particularly enriched in the myelin sheath, a specialized membrane structure that insulates nerve axons and facilitates rapid electrical signal conduction in the nervous system. nih.govlibretexts.org SM contributes to the unique physical characteristics of myelin and promotes membrane interactions within the myelin structure and between myelin and neurons. nih.govbiorxiv.org In the brain, SM levels increase significantly during early childhood, consistent with the progressive myelination of neurons after birth. wyethnutritionsc.org SM is synthesized from ceramide by the transfer of phosphothis compound (B91661), often derived from phosphatidylthis compound, by sphingomyelin synthases. biorxiv.org Beyond its structural role in myelin, SM is also involved in signal transduction pathways. nih.gov
Impact of this compound Metabolites on Membrane Fluidity and Organization
This compound and its metabolites influence the physical properties of cell membranes, including fluidity and organization. The composition of membrane lipids, particularly the length and saturation of fatty acid chains in phospholipids (B1166683) like PC and SM, directly affects membrane fluidity. uvigo.esnumberanalytics.com For instance, PCs with unsaturated fatty acids tend to increase membrane fluidity. numberanalytics.com Sphingolipids, including SM, typically have longer and more saturated fatty acid chains compared to PC, contributing to more ordered and thicker membrane domains. uvigo.es The interplay between different lipid species, including this compound-containing phospholipids and cholesterol, modulates membrane fluidity and the function of embedded proteins. numberanalytics.com Alterations in this compound metabolism and subsequent changes in PC and SM levels or fatty acid composition can impact membrane fluidity and organization, affecting various cellular processes. embopress.org
This compound's Role in Cellular Signaling Pathways
This compound-containing lipids and their derivatives are not merely structural components; they also act as precursors for important signaling molecules and directly modulate intracellular signaling cascades.
Production of Lipid Secondary Messengers from Phosphatidylthis compound
Phosphatidylthis compound serves as a precursor for the generation of several lipid secondary messengers through the action of phospholipases. numberanalytics.comoregonstate.edumdpi.comresearchgate.netresearchgate.net Enzymes like phospholipase D (PLD) hydrolyze PC to produce phosphatidic acid (PA) and this compound. numberanalytics.commdpi.comnih.gov Phosphatidic acid is a signaling molecule involved in various cellular processes, including the activation of pathways like the MAPK and PI3K/Akt cascades. numberanalytics.commdpi.comnih.govresearchgate.net Phospholipase A2 (PLA2) can cleave PC to release fatty acids, such as arachidonic acid, which can then be converted into eicosanoids, another class of signaling molecules. numberanalytics.comresearchgate.netnih.gov Diacylglycerol (DAG), another lipid secondary messenger, can also be released from the degradation of PC by phospholipases. oregonstate.edumdpi.combritannica.com DAG is known to activate protein kinase C, which is involved in numerous signaling events. nih.govbritannica.com Sphingomyelin can also be metabolized by sphingomyelinases to produce ceramide, which is a signaling molecule involved in processes like cell growth, differentiation, and apoptosis. oregonstate.eduresearchgate.netfrontiersin.org
Involvement in Transglutaminase Activity and Expression
Transglutaminases (TGs) are a family of calcium-dependent enzymes that catalyze post-translational modification of proteins, playing roles in processes such as cell signal transduction, differentiation, and apoptosis nih.govresearchgate.net. Research indicates that this compound and its containing phospholipids, such as CDP-choline and L-alpha-glyceryl-phosphorylthis compound (AGPC), can modulate transglutaminase activity and expression, particularly in cells like primary astrocytes nih.govfrontiersin.orgresearchgate.net. Studies using primary astrocyte cultures have shown that treatment with this compound, CDP-choline, or AGPC can increase TG activity nih.gov. Specifically, AGPC has been observed to induce notable effects, enhancing monodansyl-cadaverine fluorescence in both the cytosol and nuclei, suggesting its involvement in differentiation processes linked to nucleus-cytosol communication during astroglial cell proliferation and development nih.gov. Western blot analysis has further demonstrated that this compound and AGPC treatment can increase the expression of TG-2 in astrocytes nih.govresearchgate.net. These findings suggest a significant role for this compound precursors in influencing transglutaminase activity and expression, which in turn can impact cellular processes like proliferation and differentiation in astroglial cells nih.govresearchgate.net.
Neurobiological Functions Beyond Neurotransmission
Beyond its well-established role as a precursor for the neurotransmitter acetylthis compound (B1216132), this compound plays crucial roles in neurobiological functions, particularly during development.
Role in Neurogenesis and Neuronal Differentiation
This compound is recognized as a critical nutrient for neurogenesis and neuronal differentiation, processes fundamental to brain development nih.govnih.govtandfonline.commdpi.comresearchgate.net. Adequate this compound availability is necessary for mammalian development, and its demand increases during neural development due to rapid cell proliferation nih.govmdpi.com. Studies, primarily in rodent models, have demonstrated that maternal this compound supplementation during pregnancy can stimulate hippocampal cell proliferation and promote adult neurogenesis in the dentate gyrus nih.govmdpi.commdpi.com. Conversely, this compound deficiency has been shown to inhibit fetal cell proliferation in the hippocampus and induce apoptosis nih.govmdpi.com. This compound influences neuronal differentiation, and its availability during fetal life can alter gene expression in brain regions like the hippocampus and cerebral cortex mdpi.com. Acetylthis compound, synthesized from this compound, also acts as a trophic factor influencing the growth and differentiation of stem and progenitor cells in the developing brain tandfonline.com. Research using neuroblastoma cell lines has explored the role of acetylthis compound as a modulator of neuronal differentiation, showing that activating acetylthis compound synthesis can lead to higher expression of neuronal specific traits ehu.eusnih.gov.
Impact on Neural Progenitor Cell Proliferation and Fate
This compound significantly impacts the proliferation and fate of neural progenitor cells (NPCs) nih.govmdpi.comnih.govfrontiersin.orgfrontiersin.org. NPCs are undifferentiated cells that undergo self-renewal and differentiate into neurons, astrocytes, and oligodendrocytes nih.govfrontiersin.orgfrontiersin.org. Low this compound intake during pregnancy has been shown to significantly alter progenitor cell fate, affecting both proliferation and differentiation frontiersin.orgfrontiersin.org. In the developing hippocampus of embryonic rodents, low this compound availability reduces progenitor cell proliferation and increases apoptosis frontiersin.orgfrontiersin.org. This reduction in the NPC pool, along with altered proportions of differentiated neurons, can lead to aberrant cortical layering frontiersin.org. Reduced levels of epidermal growth factor receptor (EGFR) protein due to low this compound availability are partly responsible for the decreased proliferation of NPCs frontiersin.org. Studies have also shown that this compound deficiency can suppress NSC proliferation and differentiation in the mouse hippocampus nih.gov. The uptake of extracellular this compound by human neural stem cells (hNSCs), mediated by transporters like CTL1, is crucial for cell proliferation, viability, and neurite outgrowth; inhibiting this uptake leads to intracellular this compound deficiency and suppressed cellular activities nih.govpreprints.org. This compound availability also regulates the expression of transcription factors like SOX4 in NPCs, influencing their fate unc.eduunc.edu. Low this compound intake can reduce SOX4 protein levels through the upregulation of microRNA miR-129-5p, impacting NPC proliferation and differentiation unc.eduunc.edu.
Data Table: Impact of this compound Availability on Neural Progenitor Cells (Based on rodent studies)
| This compound Availability | NPC Proliferation (Hippocampus) | NPC Apoptosis (Hippocampus) | Cortical Layering | EGFR Protein Levels | SOX4 Protein Levels (NPCs) |
| Low | Reduced frontiersin.orgfrontiersin.org | Increased frontiersin.orgfrontiersin.org | Aberrant frontiersin.org | Reduced frontiersin.org | Reduced unc.eduunc.edu |
| Adequate/High | Normal/Stimulated nih.govmdpi.commdpi.com | Normal frontiersin.orgfrontiersin.org | Normal frontiersin.org | Normal frontiersin.org | Normal unc.eduunc.edu |
This compound-Containing Phospholipids in Myelination Processes
This compound-containing phospholipids, particularly phosphatidylthis compound (PC) and sphingomyelin, are vital components of cell membranes and play a critical role in myelination processes nih.govmdpi.comfrontiersin.org. Myelination, the formation of the myelin sheath around nerve axons, is essential for efficient nerve impulse transmission nih.govmdpi.com. These phospholipids contribute to the structural and functional integrity of neuronal membranes, which is crucial for the formation of myelin nih.govmdpi.comfrontiersin.org. Sphingomyelin, a type of sphingolipid containing phosphothis compound, is a major lipid in the myelin sheath nih.gov. Its concentration increases significantly in the cerebral cortex during infancy, coinciding with rapid myelination nih.gov. Adequate this compound supply is necessary for the synthesis of these phospholipids, thereby supporting the myelination process nih.govmdpi.comfrontiersin.org. Compromised cognitive function has been linked to this compound deprivation during early development, potentially due to impaired myelination and cholinergic organization nih.gov.
Contribution to Epigenetic Regulation and Gene Expression
This compound significantly contributes to epigenetic regulation and gene expression, primarily through its role in one-carbon metabolism.
Methyl Donor Function via Betaine (B1666868) in DNA Methylation
This compound plays a key role in one-carbon metabolism as a precursor of betaine, which serves as a methyl donor for various methylation reactions, including DNA and histone methylation frontiersin.orgmdpi.comfrontiersin.orgfrontiersin.orgpnas.orgcambridge.orgnih.govnih.govnih.govnih.gove-dmj.orgresearchgate.netfrontiersin.org. In this pathway, this compound is oxidized to betaine frontiersin.orge-dmj.org. Betaine then provides a methyl group to homocysteine, converting it back to methionine, a reaction catalyzed by betaine-homocysteine methyltransferase (BHMT) frontiersin.orgnih.govnih.gove-dmj.org. Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for DNA and histone methylation frontiersin.orgcambridge.orgnih.govnih.gove-dmj.orgresearchgate.net.
Dietary availability of this compound and other methyl-group donors influences both DNA and histone methylation nih.govnih.gov. Maternal this compound intake, particularly during pregnancy, has been shown to influence DNA methylation patterns in offspring nih.govmdpi.comfrontiersin.orgfrontiersin.orgpnas.orgnih.govnih.gov. For example, maternal this compound supplementation during pregnancy has been found to increase global DNA methylation in fetal livers and placental tissue in animal models frontiersin.orgpnas.org. However, the relationship between this compound intake and DNA methylation can be complex and context-dependent, with some studies showing inverse correlations or site-specific effects frontiersin.orgnih.gov.
This compound's influence on DNA methylation can impact gene expression, thereby affecting various developmental processes, including brain development nih.govmdpi.comfrontiersin.orgpnas.orgnih.govnih.gov. Low this compound availability during neurogenesis can reduce methylation potential in embryonic brains, leading to abnormal microRNA expression in neural progenitor cells and altered gene expression nih.govfrontiersin.org. This epigenetic modulation by this compound is considered a potential mechanism underlying its long-term effects on cognitive function and neurodevelopment nih.govnih.govresearchgate.netmdpi.com.
Data Table: this compound's Role in DNA Methylation
| This compound Metabolite | Role in Methylation | Key Enzyme | Impact on DNA Methylation | Biological Outcome |
| Betaine | Methyl Donor (via homocysteine remethylation) frontiersin.orgnih.govnih.gove-dmj.org | Betaine-homocysteine methyltransferase (BHMT) frontiersin.orgnih.govnih.gove-dmj.org | Influences SAM/SAH balance, impacting DNA methylation nih.govnih.gov | Modulation of gene expression nih.govmdpi.comfrontiersin.orgpnas.orgnih.govnih.gov |
Influence on Histone Methylation and Chromatin Structure
This compound contributes to methylation reactions as a precursor to betaine, which serves as a methyl donor in the methionine cycle. researchgate.netimrpress.comimrpress.com This process is vital for the creation of S-adenosylmethionine (SAM), a universal methyl donor involved in the methylation of DNA, proteins, and lipids. biomolther.orgfrontiersin.org Methylation of DNA and histones are critical epigenetic mechanisms that regulate gene expression. biomolther.orgfrontiersin.org Studies in rodent models have shown that maternal diets low in this compound during pregnancy can lead to decreased methionine and SAM concentrations, resulting in hypomethylation of DNA and histones in the fetal hippocampus. nih.gov These epigenetic changes can alter the expression of genes that regulate brain progenitor cell proliferation, differentiation, apoptosis, and migration. nih.gov
Modulation of Gene Expression Profiles by this compound Availability
This compound availability can significantly impact gene expression profiles, often mediated through epigenetic mechanisms. biomolther.orgnih.gov As a source of methyl groups via betaine and SAM, this compound influences DNA and histone methylation, thereby affecting chromatin structure and gene transcription. biomolther.orgfrontiersin.org Research indicates that this compound deficiency can lead to altered expression of genes involved in various cellular processes. For example, in neural progenitor cells of the fetal hippocampus in rodent models, lower this compound availability was associated with increased expression of genes that inhibit cell cycling, such as CDKN3, p15Ink4B, and p27Kip1. nih.gov Conversely, lower this compound was also linked to increased expression of genes and proteins marking the differentiation of progenitor cells into mature neurons. nih.gov This highlights how this compound availability can finely tune the expression of genes controlling cell cycle progression and differentiation pathways.
Role in Regulating Cell Proliferation, Differentiation, and Apoptosis
This compound and its metabolites are integral to regulating fundamental cell fate processes, including proliferation, differentiation, and apoptosis (programmed cell death). biomolther.orgnih.govtandfonline.com this compound is essential for the synthesis of phosphatidylthis compound (PC) and sphingomyelin (SM), major phospholipids that constitute cell membranes, which are crucial for cell division and growth. nih.govbiomolther.orgwikipedia.org The CDP-choline pathway, a key route for PC synthesis, is considered a determinant of cell cycle progression, cell proliferation, and apoptosis. imrpress.com this compound uptake is also recognized as a rate-limiting step in cell proliferation and differentiation. biomolther.org
Studies have demonstrated that this compound deficiency can inhibit cell proliferation and induce apoptosis in various cell types, including neural progenitor cells and esophageal cancer cells. biomolther.orgnih.govmdpi.com For instance, inhibiting extracellular this compound uptake, leading to intracellular this compound deficiency, suppressed cell proliferation and increased caspase-3/7 activity, a marker of apoptosis, in human neural stem cells. mdpi.com this compound deficiency has been shown to trigger apoptosis through mechanisms that may involve impaired PC synthesis or an increase in ceramide, a pro-apoptotic lipid metabolite. biomolther.org Acetylthis compound, synthesized from this compound, also influences basic cell functions like mitosis and cell differentiation. fishersci.co.uk
| Cellular Process | Effect of this compound/Metabolites | Involved Metabolites/Pathways |
| Cell Proliferation | Essential for membrane synthesis; Deficiency inhibits proliferation. biomolther.orgnih.govtandfonline.commdpi.com | Phosphatidylthis compound, Sphingomyelin, CDP-choline pathway imrpress.combiomolther.orgtandfonline.com |
| Cell Differentiation | Influences gene expression markers of differentiation; this compound uptake is rate-limiting. biomolther.orgnih.gov | This compound, Acetylthis compound biomolther.orgfishersci.co.uk |
| Apoptosis | Deficiency can induce apoptosis; Involves PC synthesis and ceramide levels. biomolther.orgnih.govtandfonline.commdpi.com | Phosphatidylthis compound, Ceramide, CDP-choline pathway imrpress.combiomolther.orgtandfonline.com |
| Histone Methylation | Provides methyl groups via Betaine and SAM. imrpress.combiomolther.orgfrontiersin.org | Betaine, S-adenosylmethionine (SAM) imrpress.combiomolther.orgfrontiersin.org |
| Gene Expression | Modulated via epigenetic changes (DNA/histone methylation). biomolther.orgnih.govfrontiersin.org | This compound, Betaine, SAM biomolther.orgnih.govfrontiersin.org |
Regulation of Lipid Transport and Metabolism
This compound plays a critical role in the regulation of lipid transport and metabolism, particularly in the liver. nih.govimrpress.com Its involvement is primarily through the synthesis of phosphatidylthis compound, a key component of lipoproteins. nih.govoregonstate.edu
This compound's Essentiality in Lipoprotein Synthesis
Phosphatidylthis compound synthesis is essential for the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver. nih.govoregonstate.edu VLDL particles are responsible for transporting triglycerides and cholesterol from the liver to peripheral tissues. oregonstate.edu The synthesis of PC for VLDL can occur through the CDP-choline pathway or the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. imrpress.comfrontiersin.orgoregonstate.edu Adequate this compound is necessary to ensure sufficient PC is available for VLDL formation, thus facilitating the transport of lipids out of the liver. nih.govoregonstate.edunih.gov
| Process | Role of this compound/Metabolites | Key Metabolites/Pathways Involved |
| Lipoprotein Synthesis | Essential for Phosphatidylthis compound synthesis, a VLDL component. nih.govoregonstate.edu | Phosphatidylthis compound, CDP-choline pathway, PEMT pathway imrpress.comfrontiersin.orgoregonstate.edu |
| Lipid Transport (Hepatic) | Facilitates VLDL assembly and secretion from the liver. nih.govoregonstate.edunih.gov | Phosphatidylthis compound nih.govoregonstate.edunih.gov |
Mechanism in Preventing Hepatic Lipid Accumulation
This compound deficiency can lead to the abnormal deposition of fat in the liver, a condition known as nonalcoholic fatty liver disease (NAFLD). nih.govoregonstate.edu This occurs because inadequate this compound results in insufficient phosphatidylthis compound synthesis. nih.govoregonstate.edu Without sufficient PC, the liver's capacity to synthesize and secrete VLDL is impaired, leading to the accumulation of triglycerides and other lipids within hepatocytes. nih.govresearchgate.netoregonstate.edu This mechanism underscores this compound's critical role in maintaining hepatic lipid homeostasis and preventing steatosis. nih.govresearchgate.netoregonstate.edu
Choline Transport Mechanisms and Intracellular Homeostasis
Mechanisms of Choline Uptake Across Biological Membranes
This compound transport into cells is mediated by several mechanisms, primarily categorized by their affinity for this compound and their dependence on sodium ions. These mechanisms include high-affinity, sodium-dependent transport, low-affinity, sodium-independent transport, intermediate-affinity transport, and facilitated diffusion. researchgate.netresearchgate.netnih.govebm-journal.org
High-Affinity, Sodium-Dependent Transport (e.g., CHT1s)
The high-affinity this compound transporter 1 (CHT1), also known as SLC5A7, is a primary mediator of this compound uptake in cholinergic neurons. This transport system is characterized by its high affinity for this compound (typically in the low micromolar range) and its strict dependence on the presence of extracellular sodium ions. researchgate.netnih.govebm-journal.orgmdpi.comresearchgate.netmdpi.comresearchgate.net CHT1 functions as a sodium-coupled symporter, utilizing the electrochemical gradient of sodium to drive this compound into the cell. uniprot.orgnih.gov This process is considered the rate-limiting step in the synthesis of the neurotransmitter acetylthis compound (B1216132) in cholinergic nerve terminals, ensuring a sufficient supply of this compound for rapid acetylthis compound production and recycling in the synaptic cleft. researchgate.netresearchgate.netuniprot.orgnih.govnih.govtandfonline.com CHT1 activity is also dependent on chloride ions, which are thought to act as regulatory ions rather than being cotransported. uniprot.org
A key characteristic of high-affinity this compound transport is its sensitivity to inhibition by hemicholinium-3 (B1673050) (HC-3), a potent and selective inhibitor. researchgate.netnih.govebm-journal.orgnih.gov Research indicates that CHT1 is predominantly localized in presynaptic terminal intracellular organelles and translocates to the plasma membrane in an active form in response to neuronal activity, highlighting a regulatory mechanism linked to neurotransmission demands. uniprot.orgnih.gov
Low-Affinity, Sodium-Independent Transport (e.g., OCTs)
Low-affinity this compound transport is mediated by polyspecific organic cation transporters (OCTs), primarily OCT1 (SLC22A1) and OCT2 (SLC22A2). researchgate.netnih.govebm-journal.orgmdpi.commdpi.combiomolther.org These transporters exhibit a lower affinity for this compound compared to CHT1, with Km values typically in the high micromolar to millimolar range. researchgate.netnih.gov Unlike CHT1, OCT-mediated this compound transport is generally sodium-independent. nih.govebm-journal.orgmdpi.commdpi.combiomolther.org
OCTs are widely distributed in various tissues, including the liver and kidney, and are involved in the transport of a broad range of endogenous and exogenous organic cations. ebm-journal.orgmdpi.combiomolther.org While OCT1 and OCT2 transport this compound, OCT3 (SLC22A3) does not appear to recognize this compound as a substrate. mdpi.combiomolther.org Low-affinity transport systems are thought to play a significant role in supplying this compound for the synthesis of phospholipids (B1166683), essential components of cell membranes, in many cell types. nih.govmdpi.com
Intermediate-Affinity this compound Transporter-Like (CTL1) Proteins
The this compound transporter-like protein 1 (CTL1), also known as SLC44A1, represents an intermediate-affinity this compound transport system. researchgate.netnih.govebm-journal.orgmdpi.commdpi.com CTL1-mediated this compound uptake is typically sodium-independent and exhibits an affinity for this compound that falls between that of CHT1 and OCTs, generally in the low micromolar range. ebm-journal.orgmdpi.comnih.govnih.govguidetopharmacology.orgspandidos-publications.com
CTL1 is widely expressed in various human tissues and is functionally expressed on the plasma membrane of numerous cell types, including neurons, astrocytes, keratinocytes, and cancer cells. biomolther.orgnih.govnih.govguidetopharmacology.org Studies suggest that CTL1 is involved in supplying this compound for phospholipid synthesis and may also contribute to non-neuronal acetylthis compound synthesis. nih.gov CTL1-mediated transport can be inhibited by high concentrations of HC-3 and various organic cations. mdpi.combiomolther.orgnih.govguidetopharmacology.org Research indicates that CTL1 function can be pH-dependent and may operate via a this compound/H+ antiport system in some cells. nih.govspandidos-publications.com
Facilitated Diffusion Mechanisms
While active transport mechanisms (requiring energy) are prominent for this compound uptake, facilitated diffusion, a passive process that does not directly require ATP hydrolysis, also contributes to this compound transport across some biological membranes. researchgate.netresearchgate.netnih.govebm-journal.org This mechanism involves carrier proteins that facilitate the movement of this compound down its concentration gradient. Facilitated diffusion of this compound has been observed in erythrocytes and across the blood-brain barrier. researchgate.net Recent research suggests that members of the FLVCR family of transporters, such as FLVCR1 and FLVCR2, may act as uniporters facilitating this compound diffusion across membranes. biorxiv.org These transporters appear to operate via an alternating-access mechanism, with this compound binding inducing conformational changes that facilitate translocation. biorxiv.org
Molecular Identification and Characterization of this compound Transporters
The molecular identities of the major this compound transporters have been established, allowing for detailed characterization of their structure, function, and regulation.
CHT1 (SLC5A7): CHT1 is an integral membrane protein belonging to the SLC5 family, which also includes sodium-glucose cotransporters. researchgate.netuniprot.org It typically possesses 13 transmembrane segments. researchgate.net Molecular studies have confirmed its high affinity for this compound and its dependence on sodium and chloride ions for transport activity. uniprot.orgnih.govuniprot.org Research has also elucidated its trafficking between intracellular compartments and the plasma membrane, a key regulatory mechanism for its activity. researchgate.netuniprot.orgnih.gov
OCTs (SLC22A1-3): The OCTs are members of the SLC22 family of organic cation transporters. mdpi.com OCT1 and OCT2 have been functionally characterized as low-affinity this compound transporters, while OCT3 does not transport this compound. mdpi.combiomolther.org These transporters are known for their broad substrate specificity and their dependence on the membrane potential. nih.gov
CTLs (SLC44A1-5): The CTL family consists of five members (CTL1-5), encoded by the SLC44A1-5 genes. mdpi.commdpi.comguidetopharmacology.org CTL1 (SLC44A1) is the most well-characterized member involved in this compound transport across the plasma membrane. mdpi.combiomolther.orgnih.govguidetopharmacology.org CTL1 is a putative 10-transmembrane domain protein. guidetopharmacology.org Studies have shown that CTL1 and CTL2 are functionally expressed as this compound transporters, with CTL1 mediating intermediate-affinity, sodium-independent transport. mdpi.combiomolther.orgguidetopharmacology.org While CTL1 is widely expressed, other CTLs may have more restricted tissue distributions or roles in intracellular this compound transport, such as CTL2's potential involvement in mitochondrial this compound uptake. biomolther.org Mitochondrial this compound transport is also mediated by SLC25A48. medrxiv.org
Kinetic studies using radiolabeled this compound have been instrumental in characterizing the different transport systems. These studies typically involve measuring the rate of this compound uptake at varying concentrations and in the presence or absence of sodium ions or inhibitors like HC-3. researchgate.netnih.govnih.govmdpi.comnovusbio.comparahostdis.orgbioline.org.br Michaelis-Menten kinetics are often applied to determine key parameters such as the Michaelis constant (Km), representing the affinity of the transporter for this compound, and the maximal velocity (Vmax), reflecting the transport capacity. nih.govmdpi.comnovusbio.comparahostdis.orgbioline.org.br
| Transporter Type | Examples | Affinity for this compound | Sodium Dependence | Sensitivity to Hemicholinium-3 | Primary Role/Location |
| High-Affinity, Sodium-Dependent | CHT1 (SLC5A7) | High (low µM) | Yes | High sensitivity (nM) | Acetylthis compound synthesis in cholinergic neurons |
| Low-Affinity, Sodium-Independent | OCT1, OCT2 (SLC22A1, SLC22A2) | Low (high µM - mM) | No | Low sensitivity | General this compound supply, Liver, Kidney |
| Intermediate-Affinity, Na-Independent | CTL1 (SLC44A1) | Intermediate (low µM) | No | Lower sensitivity than CHT1 | Phospholipid synthesis, Ubiquitous expression |
| Facilitated Diffusion | FLVCR1, FLVCR2? | Lower (mM) | No | Variable | Passive movement down gradient, Erythrocytes, BBB? |
Note: Affinity values (Km) can vary depending on the cell type and experimental conditions.
Regulation of this compound Transport and its Impact on Cellular Metabolism
The regulation of this compound transport is crucial for maintaining cellular this compound homeostasis and supporting various metabolic pathways. This compound uptake is often the rate-limiting step for key metabolic processes, including acetylthis compound synthesis in neurons and phosphatidylthis compound synthesis in many cell types. researchgate.netresearchgate.netnih.govtandfonline.combiomolther.orgnih.gov
Cellular this compound levels and transport activity are tightly linked to this compound metabolism. This compound can be phosphorylated by this compound kinase to form phosphothis compound (B91661), a precursor for phosphatidylthis compound synthesis via the CDP-choline pathway. imrpress.comnih.govimrpress.com It can also be oxidized to betaine (B1666868), which serves as a methyl group donor. imrpress.comnih.govimrpress.comoregonstate.edu In cholinergic neurons, this compound is acetylated to form acetylthis compound. imrpress.comnih.govimrpress.com
Regulation of this compound transporters occurs at multiple levels, including gene expression, protein synthesis, post-translational modifications, and trafficking to and from the plasma membrane. For instance, CHT1 activity is regulated by its internalization from the cell surface and recycling back to the membrane, a process influenced by neuronal activity. uniprot.orgnih.gov
Research indicates that cellular signaling pathways, such as protein kinase C (PKC) signaling, can modulate this compound transporter function. Studies in hepatic cells have shown that PKC activation can enhance CTL1 function by increasing its expression on the cell surface. spandidos-publications.com This suggests that cellular signaling can directly impact the capacity for this compound uptake, thereby influencing downstream metabolic processes like phospholipid synthesis. spandidos-publications.comnih.gov
Furthermore, this compound transport and metabolism are interconnected. The rate of this compound uptake can influence the flux through the CDP-choline pathway and the accumulation of intracellular this compound. nih.gov Dysregulation of this compound transport and metabolism has been implicated in various pathological conditions, including neurodegenerative disorders and certain cancers, highlighting the importance of maintaining proper this compound homeostasis. researchgate.netnih.govebm-journal.org For example, increased this compound accumulation observed in tumors is thought to be related to increased this compound uptake supporting the high demand for cell membrane synthesis associated with rapid proliferation. mdpi.com
Detailed research findings, including kinetic parameters and the effects of inhibitors, provide insights into the functional characteristics of different this compound transporters and how their activity is regulated in various physiological and pathological states. These studies contribute to a deeper understanding of how cells acquire and utilize this compound to support essential metabolic functions.
This compound Distribution and Homeostasis in Specific Organ Systems (Cellular Level)
This compound is distributed throughout the body and its homeostasis is tightly regulated within different organ systems to meet specific cellular demands researchgate.net.
Brain this compound Dynamics and Blood-Brain Barrier Transport
The brain has a high demand for this compound, which is essential for the synthesis of acetylthis compound, a key neurotransmitter involved in cognitive functions like learning and memory researchgate.netmdpi.comwikipedia.orgnih.gov. This compound uptake into the brain is mediated by transport mechanisms at the blood-brain barrier (BBB) researchgate.netnih.govresearchgate.netnih.gov.
This compound transport across the BBB occurs via carrier-mediated transport nih.govresearchgate.netnih.gov. Studies in rat models have shown that brain this compound uptake at the BBB is saturable researchgate.netnih.gov. The BBB this compound transporter exhibits an apparent affinity (Km) in the range of 39-42 µM in rats, which is significantly higher than previously reported in vivo but lower than the high-affinity neuronal this compound transport system (Km = 1-5 µM) researchgate.netnih.gov. This transport mechanism does not appear to require sodium for uptake; in fact, uptake was found to be greater in a sodium-free environment in one study researchgate.netnih.gov. Hemicholinium-3 inhibits brain this compound uptake at the BBB, with a Ki of 57 ± 11 µM in rats researchgate.netnih.gov.
Interactive Table: Blood-Brain Barrier this compound Transport Characteristics (Rat)
| Characteristic | Value (Rat) | Notes | Source |
| Km (µM) | 39-42 | Apparent affinity at the BBB | researchgate.netnih.gov |
| Vmax (nmol/min/g) | 2.4-3.1 | Maximum transport velocity | nih.gov |
| Sodium Dependence | Sodium-independent | Uptake greater in sodium-free environment | researchgate.netnih.gov |
| Hemicholinium-3 Ki (µM) | 57 ± 11 | Inhibition constant | researchgate.netnih.gov |
Within the brain, different this compound transporters are involved in neuronal this compound dynamics. High-affinity this compound transporter 1 (CHT1), encoded by the SLC5A7 gene, is predominantly found in cholinergic neurons and is responsible for the high-affinity, sodium-dependent uptake of this compound necessary for acetylthis compound synthesis biomolther.orgresearchgate.netebm-journal.orgoup.comwikipedia.orgfrontiersin.org. This uptake is considered the rate-limiting step in acetylthis compound production researchgate.netnih.govfrontiersin.org. CHT1 is highly sensitive to inhibition by hemicholinium-3 biomolther.orgresearchgate.netebm-journal.orgfrontiersin.org.
This compound transporter-like proteins (CTLs), particularly CTL1 (SLC44A1) and CTL2 (SLC44A2), are also expressed in the brain, including in brain microvascular endothelial cells that form the BBB biomolther.orgoup.commdpi.comwikipedia.org. CTL1 is an intermediate-affinity, sodium-independent transporter and is widely expressed biomolther.orgresearchgate.netoup.com. It is primarily located on the plasma membrane and is involved in extracellular this compound uptake biomolther.orgoup.comwikipedia.org. CTL2 is also found on the plasma membrane and is highly expressed in mitochondria, potentially playing a role in the oxidative pathway of this compound metabolism mdpi.comwikipedia.org. CTL1 and CTL2 together mediate this compound transport to the brain through the BBB mdpi.com.
Hepatic and Renal this compound Metabolism Regulation
The liver plays a central role in this compound metabolism and homeostasis imrpress.comnih.govimrpress.comfrontiersin.org. It is a primary site for endogenous this compound synthesis, mainly in the form of phosphatidylthis compound, although this synthesis is often insufficient to meet the body's needs nih.govnih.gov. The liver is also where a significant portion of dietary this compound is processed nih.gov.
This compound undergoes several metabolic fates in the liver, including phosphorylation to produce phospholipids and oxidation to form betaine imrpress.comnih.govimrpress.com. Phosphatidylthis compound is a crucial metabolite in the liver, essential for the synthesis and secretion of very-low-density lipoproteins (VLDL), which are involved in triglyceride transport imrpress.comoregonstate.edunih.govimrpress.com. Aberrant VLDL secretion can lead to hepatic steatosis imrpress.comnih.govimrpress.com. The homeostasis of phosphatidylthis compound in the liver is maintained by balancing its synthesis and uptake with its catabolism and secretion imrpress.com.
The oxidation of this compound to betaine primarily occurs in the liver and kidney, catalyzed by this compound dehydrogenase and betaine aldehyde dehydrogenase imrpress.comoregonstate.eduresearchgate.netimrpress.comfrontiersin.org. Betaine serves as a methyl group donor in the remethylation of homocysteine to methionine, which is important for S-adenosylmethionine (SAM) production imrpress.comoregonstate.eduimrpress.com. SAM is a key methylating agent involved in various processes, including epigenetic regulation imrpress.comoregonstate.eduimrpress.comnih.gov. Liver function is highly dependent on the availability of methyl donors like this compound, and deficiency can lead to fatty liver and liver damage oregonstate.edunih.govnih.gov.
The kidney is another important organ for this compound metabolism, particularly in the conversion of this compound to betaine imrpress.comoregonstate.eduresearchgate.netfrontiersin.org. Betaine acts as an osmolyte, crucial for cell volume regulation and protecting cell integrity, especially in the kidney medulla under hyperosmotic conditions oregonstate.edunih.gov. Renal cells possess specific this compound transport systems. Studies in rabbit renal cells have identified a sodium-independent this compound transport system with an apparent affinity (Km) of 155 ± 19 µmol/L and a maximum velocity (Vmax) of 71 ± 12 pmol/µL cell water/min nih.gov. This transport was found to be chloride-dependent and its rate increased when cells were adapted to a hyperosmotic environment, suggesting an increased demand for this compound for betaine and glycerophosphorylthis compound synthesis under such conditions nih.gov.
Interactive Table: Renal this compound Transport Characteristics (Rabbit Renal Cells)
| Characteristic | Value (Rabbit Renal Cells) | Notes | Source |
| Km (µmol/L) | 155 ± 19 | Apparent affinity | nih.gov |
| Vmax (pmol/µL cell water/min) | 71 ± 12 (normal osmolarity) | Maximum transport velocity | nih.gov |
| Vmax (pmol/µL cell water/min) | 166 ± 9 (hyperosmotic, NaCl) | Increased Vmax under hyperosmotic conditions | nih.gov |
| Vmax (pmol/µL cell water/min) | 96 ± 12 (hyperosmotic, urea) | Increased Vmax under hyperosmotic conditions | nih.gov |
| Sodium Dependence | Sodium-independent | nih.gov | |
| Chloride Dependence | Chloride-dependent | Transport reduced without chloride | nih.gov |
Altered this compound metabolism has been implicated in kidney injury, particularly in conditions like sepsis-associated acute kidney injury (SA-AKI) physiology.orgmdpi.com. Studies have shown differential abundance of this compound-related metabolites in SA-AKI and altered gene expression of this compound metabolism enzymes in the kidneys and liver of affected subjects physiology.org. This compound deficiency can exacerbate renal injury, potentially due to impaired phosphatidylthis compound synthesis, leading to membrane damage, oxidative stress, and fibrosis mdpi.com.
Advanced Research Paradigms and Emerging Concepts in Choline Biology
Multi-Omics Approaches in Choline Research
The integration of data from multiple "omics" disciplines, such as metabolomics, lipidomics, transcriptomics, and proteomics, offers powerful insights into the intricate molecular networks influenced by this compound. This multi-omics strategy allows researchers to move beyond studying individual molecules in isolation and explore the dynamic interactions within biological systems.
This compound Metabolomics and Lipidomics for Pathway Elucidation
Metabolomics and lipidomics, focusing on the comprehensive analysis of small molecules and lipids, respectively, are crucial for understanding this compound's metabolic fate and its impact on cellular lipid profiles. Since lipids and water-soluble polar metabolites are often interconnected in common biological pathways, the synergistic application of lipidomics and metabolomics can reaffirm pathway perturbations and identify key enzymes at precise steps of metabolic pathways. sci-hub.se This integrated approach can provide a global signature of cellular changes, allowing for the unbiased discovery of pathway alterations. sci-hub.se
Studies utilizing combined metabolomics and lipidomics have been instrumental in elucidating pathways related to this compound. For instance, analyses have identified plasma levels of this compound, betaine (B1666868), and trimethylamine-N-oxide (TMAO), all implicated in phosphatidylthis compound metabolism, as prognostic indicators in cardiovascular diseases. sci-hub.se This highlights how changes in this compound metabolites can reflect underlying disease processes. Furthermore, integrated omics approaches have revealed the interconnection between bile production and circulating lipid levels in transgenic mice resistant to high-fat diet-induced obesity and diabetes, attributing the effect to the overexpression of CYP7A1. sci-hub.se
Metabolomics and lipidomics are powerful tools in systems biology for understanding metabolites and lipids in biological samples and characterizing phenotypes and biological responses to perturbations like diseases or genetic modifications. waters.com By comparing metabolite and lipid profiles, researchers can identify patterns of variation between different groups, such as healthy versus diseased or control versus treated. waters.com
Transcriptomics and Proteomics in Response to this compound Perturbations
Transcriptomics and proteomics provide complementary layers of information by examining gene expression (RNA) and protein abundance and modification, respectively. Studying changes in the transcriptome and proteome in response to variations in this compound availability or metabolism helps to identify the genes and proteins that are regulated by or involved in this compound pathways.
Integrated transcriptomics and proteomics data can reveal perturbed metabolic pathways. For example, co-exposure to phthalates and heavy metals has been shown through transcriptomics and proteomics to perturb the urea (B33335) cycle and this compound metabolism in HepaRG cells. nih.gov This multi-omics analysis identified differential expression levels of enzymes involved in the urea cycle and highlighted proteins and metabolites, such as this compound phosphate (B84403) cytidylyltransferase A, phospholipase D3, and various phosphatidylcholines, as being responsible for the homeostasis of phosphatidylthis compound biosynthesis and phospholipase metabolism. nih.gov
Transcriptomic and proteomic analyses have also been used to investigate the mechanisms underlying fetal placental overgrowth in somatic cell nuclear transfer cattle, revealing abnormalities in biological functions including this compound metabolism. nih.gov Integrating these analyses highlighted critical metabolic pathways affecting placental development. nih.gov
Combining genetic perturbation with proteomics offers complementary dimensions of functional annotation, revealing principles that govern protein expression and providing new avenues to annotate protein function. biorxiv.org
Genetic Modulators of this compound Metabolism and Function
Genetic variations, including single nucleotide polymorphisms (SNPs) and inborn errors of metabolism, can significantly influence this compound metabolism and function, leading to altered requirements or increased susceptibility to certain conditions.
Gene Polymorphisms Affecting this compound Metabolic Enzymes
Polymorphisms in genes encoding this compound metabolic enzymes have been extensively studied for their potential to modify individual this compound requirements. nih.gov Key enzymes in this compound metabolism include phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT), this compound dehydrogenase (CHDH), and betaine-homocysteine methyltransferase (BHMT). cambridge.org
Studies have shown that common genetic variants in this compound-metabolizing enzymes can alter this compound dynamics even at recommended intake levels. mdpi.com For instance, SNPs in genes such as CHKA, CHDH, PEMT, FMO3, and SLC44A1 have been found to alter the use of this compound as a methyl donor and the partitioning of dietary this compound towards different metabolic pathways, such as betaine synthesis or phosphatidylthis compound synthesis via the CDP-choline pathway. mdpi.com
Specific polymorphisms have been associated with altered this compound metabolism and related health outcomes. The CHDH rs9001 variant, for example, has been linked to how this compound is allocated to the CDP-choline pathway versus betaine synthesis after this compound intake. frontiersin.org The PEMT rs7946 polymorphism, a missense mutation, has been reported to result in diminished enzyme activity. cambridge.org Research suggests that women with the wild GG genotype of PEMT rs7946 and low this compound intake may have a substantially increased breast cancer risk. cambridge.org
The table below summarizes some key gene polymorphisms affecting this compound metabolic enzymes:
| Gene | Enzyme Name | Polymorphism (Example) | Reported Effect on this compound Metabolism | Associated Outcome (Example) | Source |
| CHDH | This compound dehydrogenase | rs9001 | Alters allocation of this compound to CDP-choline pathway vs. betaine synthesis. mdpi.comfrontiersin.org | May influence susceptibility to diseases. frontiersin.org | mdpi.comfrontiersin.org |
| CHDH | This compound dehydrogenase | rs12676 | May favor dietary this compound for PEMT-PC synthesis. frontiersin.org Alters metabolic flux of plasma this compound. mdpi.com | May influence susceptibility to diseases. frontiersin.org | mdpi.comfrontiersin.org |
| PEMT | Phosphatidylethanolamine N-methyltransferase | rs7946 | Diminished enzyme activity. cambridge.org | Increased breast cancer risk with low this compound intake (wild GG genotype). cambridge.org | cambridge.org |
| PEMT | Phosphatidylethanolamine N-methyltransferase | rs12325817 | Associated with development of organ dysfunction on a this compound-deficient diet. nih.govmdpi.com | Increased odds of organ dysfunction. mdpi.com | nih.govmdpi.com |
| BHMT | Betaine-homocysteine methyltransferase | rs3733890 | Alters partitioning of dietary this compound between betaine and PC synthesis. mdpi.commdpi.com | May influence dietary this compound needs. mdpi.com | mdpi.commdpi.com |
| CHKA | This compound kinase alpha | rs10791957 | Alters use of this compound as a methyl donor and distribution towards CDP-choline pathway. mdpi.com | May influence disease pathogenesis. mdpi.com | mdpi.com |
| SLC44A1 | This compound transporter-like protein 1 | rs7873937, rs3199966 | Altered use of this compound as a methyl donor and distribution towards different pathways. mdpi.com | May influence disease pathogenesis. mdpi.com | mdpi.com |
Inborn Errors of Metabolism Related to this compound Pathway Genes
Inborn errors of metabolism (IEMs) affecting genes involved in this compound pathways can lead to a broad spectrum of clinical manifestations, highlighting the central role of this compound in human metabolism. nih.govnih.gov These genetic disorders result from mutations that impair the function of enzymes or transporters crucial for this compound uptake, metabolism, or utilization.
Mutations in genes such as SLC5A7 (this compound transporter), CHAT (this compound acetyltransferase), CHKB (this compound kinase beta), PCYT1A (CTP:phosphothis compound (B91661) cytidylyltransferase alpha), CEPT1 (this compound/ethanolaminephosphotransferase 1), and others involved in this compound and related metabolic pathways can cause various inherited metabolic diseases. nih.govnih.gov The phenotypic spectrum of these disorders is diverse, ranging from malodor (as seen in trimethylaminuria, related to FMO3 activity) to intellectual disability, epilepsy, anemia, or congenital myasthenic syndrome. nih.govnih.gov
Understanding these inborn errors provides critical insights into the essential functions of this compound and the consequences of disrupting its metabolic pathways.
Epigenetic Mechanisms Regulating this compound-Related Gene Expression
Epigenetic mechanisms, such as DNA methylation and histone modifications, can alter gene expression without changing the underlying DNA sequence. This compound, through its metabolite betaine, participates in the synthesis of S-adenosylmethionine (SAM), a major methyl donor for these epigenetic processes. nih.govnih.govmdpi.com This link positions this compound as a potential epigenetic modifier. nih.govimrpress.com
Dietary availability of this compound and other methyl-group donors can influence DNA and histone methylation. nih.govmdpi.com Research, primarily in rodent models, has demonstrated that maternal this compound intake during critical developmental periods can influence epigenetic marks and gene expression in the offspring, with long-lasting effects on various outcomes, including brain development and function. nih.govnih.govmdpi.com For instance, maternal this compound deficiency in rodents has been linked to decreased methylation of certain genes, impacting neural progenitor cell proliferation. mdpi.com Conversely, perinatal this compound supplementation in rodents has been shown to enhance performance in memory-related tasks in adulthood. nih.gov
In humans, maternal this compound intake has been shown to modulate epigenetic marks in the placenta, with higher intake associated with increased promoter methylation in certain genes like corticotropin-releasing hormone (CRH) and glucocorticoid receptor (NR3C1), and lower placental expression of CRH. mdpi.comfrontiersin.org These findings suggest an intricate relationship between maternal this compound status and fetal epigenetics. frontiersin.org
While much of the epigenome is established early in life, some epigenetic marks remain modifiable later in life, suggesting a continued role for nutrients like this compound in influencing gene expression through epigenetic mechanisms across the lifespan. mdpi.com
Interactions with the Gut Microbiota
The complex ecosystem of the human gut microbiota significantly influences host metabolism, including the processing of dietary nutrients like this compound. This interaction can lead to the generation of various metabolites, some of which have systemic effects.
Microbial Metabolism of this compound (e.g., Trimethylamine-N-oxide (TMAO) Formation)
Gut microbes play a crucial role in the metabolism of dietary this compound and this compound-containing compounds such as phosphatidylthis compound. This microbial metabolism primarily leads to the production of trimethylamine (B31210) (TMA) asm.orgamegroups.org. Following absorption by the host, TMA is transported to the liver, where it is rapidly oxidized by hepatic flavin monooxygenase 3 (FMO3) into trimethylamine-N-oxide (TMAO) asm.orgahajournals.org.
Several microbial genera and phyla have been identified as capable of producing TMA from this compound. These include members of the Phylum Firmicutes and Phylum Proteobacteria, as well as specific genera such as Anaerococcus, Clostridium, Escherichia, Proteus, Providencia, and Edwardsiella nih.gov. Studies screening human intestinal isolates have identified numerous strains within these groups capable of in vitro TMA production from this compound asm.orgahajournals.org. For instance, some species of Bacteroidetes (particularly B. thetaiotaomicron and B. fragilis) may be involved in TMA formation by hydrolyzing dietary phosphatidylthis compound to this compound via phospholipases amegroups.org. Bacteria from the class Erysipelotrichia (phylum Firmicutes) are also reported to produce TMA from this compound amegroups.org.
TMAO, once considered a metabolic waste product, is now recognized as a bioactive molecule potentially involved in the pathophysiology of various disorders nih.gov. Its circulating levels are directly associated with dietary this compound intake nih.gov. Research indicates that individuals with less diverse gut microbiota and a higher ratio of Firmicutes to Bacteroidetes may exhibit higher TMAO responses after consuming this compound-rich foods like eggs nih.gov. Animal studies have shown that dietary this compound or TMAO supplementation can increase plasma TMAO levels nih.gov.
The conversion of this compound to TMA involves a series of enzymatic reactions by gut microbiota, specifically cleaving the carbon-nitrogen bond of this compound nih.gov. The gut microbial enzyme this compound TMA-lyase (CutC) is a key player in this process elifesciences.org. Inhibition of this enzyme has been shown to lower host plasma TMAO levels significantly in animal models elifesciences.org.
Influence of Gut Microbiome on Host this compound Metabolism
The composition and metabolic activity of the gut microbiome can significantly influence the bioavailability of dietary this compound to the host and impact host this compound metabolism asm.orgkarger.com. Increased this compound metabolism by gut microbiota can lead to reduced this compound availability for the host karger.com. Studies in gnotobiotic mice colonized with TMA-producing species demonstrated that these bacteria accumulate TMAO in serum, and remarkably, even low levels of colonization by these bacteria significantly reduced the levels of this compound available to the host asm.org. This effect became more pronounced with increased abundance of TMA-producing bacteria asm.org.
This modulation of this compound bioavailability by the gut microbiome can have implications for host health. For example, altered this compound metabolism by the gut microbiota has been linked to conditions such as non-alcoholic fatty liver disease (NAFLD), as reduced this compound bioavailability can promote its development karger.com. Furthermore, the gut microbiota's influence on this compound metabolism and subsequent TMAO production has been implicated in metabolic disorders, including obesity and type 2 diabetes mdpi.comfrontiersin.org. Studies suggest a link between gut microbiota-mediated this compound metabolism and epigenetic modifications, such as DNA methylation, which may play a role in obesity-related diseases mdpi.com. Inhibiting gut microbial this compound metabolism has been shown to protect mice against metabolic disturbances associated with diet-induced obesity, suggesting that gut microbe-derived TMA can influence host metabolic processes, including the regulation of circadian rhythms related to phosphatidylthis compound and energy metabolism elifesciences.org.
This compound in Cellular Developmental Processes
This compound and its metabolites are fundamental for numerous cellular functions, and emerging research highlights their critical roles in various developmental processes, including stem cell behavior, angiogenesis, and the differentiation of specific cell types in the nervous system.
Role in Stem Cell Proliferation and Differentiation
This compound is recognized as crucial for neural development, with studies indicating its importance for neural stem cells (NSCs) and neural progenitor cells (NPCs) mdpi.compreprints.org. This compound and its metabolites are essential for the proliferation and differentiation of stem cells nih.govmdpi.com. Research suggests that this compound is required by neural progenitor cells in the fetal hippocampus for membrane synthesis and methylation mdpi.com.
Studies have implicated this compound in the regulation of stem cell proliferation and differentiation through mechanisms involving DNA methylation and altered gene expression nih.govresearchgate.net. Low this compound availability during embryonic development in rodents has been shown to reduce progenitor cell proliferation and increase apoptosis in the hippocampus frontiersin.org. Conversely, maternal this compound supplementation has been reported to improve spatial learning and induce adult hippocampal neurogenesis in mouse models researchgate.netfrontiersin.org.
The cholinergic system, which utilizes acetylthis compound (B1216132) synthesized from this compound, is also involved in regulating stem cell functions, including proliferation and differentiation mdpi.com. Experimental evidence indicates that acetylthis compound is widely distributed beyond the nervous system and may regulate stem cell proliferation, differentiation, and cell-cell interactions mdpi.com. Studies have shown that muscarinic and nicotinic acetylthis compound receptors are involved in the proliferation of mouse embryonic and induced pluripotent stem cells mdpi.com. Inhibition of extracellular this compound uptake in human neural stem cells has been shown to suppress cell proliferation, cell viability, and neurite outgrowth, underscoring the necessity of this compound for these processes preprints.org.
Influence on Angiogenesis in Developing Tissues
This compound also plays a role in angiogenesis, the formation of new blood vessels, particularly in developing tissues. Studies in murine models have demonstrated that maternal this compound deficiency can alter angiogenesis in the fetal brain mdpi.comnih.gov. Specifically, maternal diets low in this compound have been associated with diminished proliferation of endothelial cells and a reduced number of blood vessels in the fetal hippocampus mdpi.comnih.gov.
The proposed mechanisms for this compound's influence on angiogenesis involve its role as a methyl donor, affecting DNA methylation and subsequently altering the expression of genes critical for angiogenesis, such as Vegfc and Angpt2 nih.gov. Hypomethylation of CpG islands near the promoter regions of Vegfc and Angpt2 has been observed in neural progenitor cells from fetuses exposed to low maternal this compound, potentially leading to their overexpression nih.gov.
Emerging data also suggest that this compound supply can beneficially influence functional processes of the placenta, including angiogenesis mdpi.com. Inadequate placental vascularization can contribute to pregnancy disorders characterized by impaired fetal growth mdpi.com. Furthermore, research investigating the effects of dietary this compound and its metabolite TMAO in the context of chronic kidney disease has indicated that high dietary this compound can affect cardiac angiogenesis, reducing the expression of genes related to blood vessel development and morphogenesis, such as VEGF, VEGFR2, Angpt1, and Tie2 frontiersin.org.
This compound's Impact on Astroglial Cell Differentiation and Proliferation
This compound and this compound-containing phospholipids (B1166683) have been shown to influence the proliferation and differentiation of astroglial cells. Studies in primary astrocyte cultures have investigated the effects of this compound and its precursors, such as CDP-choline and alpha-glycerophosphothis compound (α-GPC), on various markers of proliferation and differentiation frontiersin.orgnih.govtandfonline.comalfred.edu.
These studies suggest a role for this compound precursors in modulating astroglial cell proliferation and differentiation in culture tandfonline.comalfred.edu. For instance, this compound and acetylthis compound have been shown to induce a significant increase in heme oxygenase-1 (HO-1) expression in astrocyte cultures at certain time points, while exhibiting a dramatic reduction at later stages nih.gov. Cholinergic precursors have also been observed to modulate the expression of p21, a protein that inhibits the cell cycle, and down-regulate cyclin D1 expression, a marker related to cell proliferation frontiersin.orgnih.govalfred.edu.
Furthermore, this compound and this compound-containing phospholipids have been found to increase the activity and expression of transglutaminase (TG), a calcium-dependent protein involved in cell signal transduction, differentiation, and apoptosis, in primary astrocyte cultures frontiersin.orgtandfonline.comalfred.edu. These findings suggest that this compound and its metabolites play a crucial role during different stages of astroglial cell proliferation and differentiation in vitro tandfonline.com.
Effects on Osteogenic Differentiation
Research indicates that this compound and its derivatives play a role in bone physiology and osteogenesis, the process of bone formation. The cholinergic system, traditionally known for its function in neurotransmission, has been increasingly recognized for its involvement in non-neuronal processes, including bone metabolism. researchgate.netresearchgate.net
Studies have explored the relationship between dietary this compound intake and bone density. A study involving over 4,600 participants found a positive correlation between dietary this compound intake and bone density, particularly notable in elderly men. frontiersin.orgfrontiersin.org Analysis of data from the NHANES survey (2005-2010) also suggested that increased daily dietary this compound intake may help reduce the risk of osteoporosis in elderly individuals. frontiersin.orgfrontiersin.org While research in elderly populations is more established, studies are beginning to investigate this relationship in other age groups, such as adolescents. frontiersin.orgfrontiersin.org A study in American adolescents found a positive correlation between dietary this compound intake and total bone mineral density, with this association being specific to males. frontiersin.orgfrontiersin.org
Several potential mechanisms are hypothesized to explain how this compound influences bone health and osteogenic differentiation. This compound is a precursor for acetylthis compound, a neurotransmitter that activates the neuro-skeletal axis. frontiersin.orgfrontiersin.org This cholinergic system regulation is thought to promote osteoblast proliferation and osteoclast apoptosis, contributing to bone homeostasis. frontiersin.orgfrontiersin.org Acetylthis compound may also stimulate growth hormone release, further supporting skeletal health. frontiersin.orgfrontiersin.org
Another mechanism involves the oxidation of this compound to betaine. frontiersin.orgfrontiersin.org Betaine acts as a methyl donor for DNA epigenetic regulation. frontiersin.orgfrontiersin.org Research suggests that betaine can induce osteogenic differentiation of bone marrow mesenchymal stem cells in vitro and inhibit adipogenic differentiation. frontiersin.orgfrontiersin.org Betaine has also been linked to enhanced bone strength by reducing plasma homocysteine levels, as high homocysteine levels are associated with decreased bone mineral density and increased bone fragility. frontiersin.orgfrontiersin.orgbbc.combetterbones.comisrctn.com
Furthermore, this compound's role in lipid metabolism may contribute to bone growth. frontiersin.orgfrontiersin.org Phosphatidylthis compound, synthesized from this compound, is crucial for chylomicron formation and can influence gut microbiota. frontiersin.orgfrontiersin.org Modulation of gut microbiota through phosphatidylthis compound may affect lipid metabolism, potentially exerting dual regulatory effects on bone: increasing bone mass by adjusting lipid levels and mitigating bone loss related to inflammation and oxidative damage caused by lipid imbalance. frontiersin.orgfrontiersin.org However, these mechanisms require further investigation. frontiersin.orgfrontiersin.org
Specific research has investigated the effects of CDP-choline (citicoline), a this compound derivative, on osteogenic differentiation. A study on pre-osteoblastic MC3T3-E1 cells found that CDP-choline treatment significantly enhanced markers of early osteogenic differentiation, including alkaline phosphatase (ALP) activity, hydroxyproline (B1673980) (HYP) content (suggesting enhanced collagen synthesis), and intracellular calcium levels. researchgate.net These findings suggest that CDP-choline may promote osteogenic differentiation in these cells. researchgate.net
Studies using this compound kinase β (CHKB)-deficient mice have also provided insights into the molecular mechanisms. CHKB is involved in the biosynthesis of phosphatidylthis compound. nih.gov CHKB-deficient mice exhibited reduced bone mass, an increased number of osteoclasts (bone-resorbing cells), and impaired osteoblast function (bone-forming cells). nih.gov Supplementation with CDP-choline in these mice was able to partially suppress the elevation in osteoclast numbers ex vivo, although it did not significantly affect osteoblastic bone mineralization potential in vitro. nih.gov This suggests that the effects of CHKB loss on osteoblasts may be mediated through reduced phosphothis compound levels. nih.gov
Clinical studies are also exploring the link between this compound and bone health. A case-control study comparing blood this compound levels in women with osteoporosis and healthy controls found significantly lower blood this compound levels in the osteoporosis group. researchgate.net This study also observed moderate correlations between this compound levels and bone mineral density, suggesting a potential link between cholinergic deficiency and osteoporosis. researchgate.net
Methodological Frameworks for Choline Research
Analytical Techniques for Choline and its Metabolites
Accurate identification and quantification of this compound and its various metabolic products are crucial for understanding its biological roles. Several analytical techniques are utilized for this purpose, each offering distinct advantages in terms of sensitivity, specificity, and the range of metabolites that can be analyzed.
Mass Spectrometry-Based Methods (e.g., UHPLC-Q-Exactive-MS/MS)
Mass spectrometry (MS)-based methods, often coupled with liquid chromatography (LC), are widely used for the sensitive and specific analysis of this compound and its metabolites in biological samples. Techniques such as Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Orbitrap Mass Spectrometry (UHPLC-Q-Exactive-MS/MS) enable the separation and identification of a wide range of this compound-containing compounds. researchgate.netmdpi.com LC-MS/MS offers high sensitivity and specificity for the separation and identification of this compound and its metabolites. creative-proteomics.com Electrospray Ionization (ESI) and tandem mass spectrometry (MS/MS) are advanced platforms that enhance detection capabilities and improve quantitation accuracy. creative-proteomics.com
Liquid chromatography/electrospray ionization-isotope dilution mass spectrometry (LC/ESI-IDMS) is a method used for the quantitation of this compound, betaine (B1666868), acetylthis compound (B1216132), glycerophosphothis compound, cytidine (B196190) diphosphothis compound, phosphothis compound (B91661), phosphatidylthis compound, and sphingomyelin (B164518) in various biological samples such as liver, plasma, and brain, as well as in foods. acs.orgresearchgate.netnih.gov This method involves extracting this compound compounds using methanol (B129727) and chloroform (B151607) and analyzing them directly by LC/ESI-IDMS without the need for separate isolation and derivatization steps required by older methods like GC/IDMS. acs.orgresearchgate.netnih.gov Hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC LC-MS/MS) is another validated method capable of simultaneously quantifying several aqueous this compound-related compounds and major phospholipid classes in a single run. researchgate.net This approach utilizes HILIC chromatography coupled with positive ion electrospray mass spectrometry and employs multiple scan modes, including precursor ion scan, neutral loss scan, and multiple reaction monitoring, for the determination of each compound or class. researchgate.net The analysis of this compound and its derivatives in biological samples can be challenging due to their low concentrations and structural diversity, necessitating analytical methods with high sensitivity and specificity like HPLC-MS technology. creative-proteomics.com
Radiotracer Studies for Metabolic Flux Analysis (e.g., Radiolabeled this compound)
Radiotracer studies are invaluable for analyzing metabolic flux, providing insights into the dynamics of this compound metabolism within living systems. Radiolabeled this compound, such as [11C]this compound and [18F]fluoromethylthis compound ([18F]FCH), have been extensively used as radiotracers in Positron Emission Tomography (PET) imaging to study this compound metabolism in vivo, particularly in the context of cancer. mdpi.comfrontiersin.orgsnmjournals.orgresearchgate.netnih.gov These radiotracers are taken up by cells and phosphorylated by this compound kinase, trapping them within the cell and allowing for the assessment of this compound uptake and metabolism. snmjournals.orgresearchgate.netnih.gov
However, traditional this compound radiotracers like [11C]this compound and [18F]FCH can be rapidly oxidized by this compound oxidase, particularly in tissues like the kidney and liver, leading to the presence of labeled metabolites in the plasma shortly after injection. mdpi.comsnmjournals.org This metabolic instability can complicate the interpretation of PET signals, especially in late-imaging protocols. mdpi.comsnmjournals.org To address this, more metabolically stable fluorothis compound (B1215755) analogs have been developed, such as [18F]fluoromethyl-[1,2-2H4]this compound ([18F]D4-FCH). mdpi.comsnmjournals.orgnih.gov The incorporation of deuterium (B1214612) ([2H]) at specific positions confers improved resistance to oxidation by this compound oxidase through a kinetic isotope effect. mdpi.comsnmjournals.orgnih.gov Studies have shown that [18F]D4-FCH exhibits enhanced metabolic stability compared to its non-deuterated counterpart, resulting in higher tumor radiotracer levels and improved signal-to-background contrast in preclinical imaging studies. snmjournals.orgnih.gov
Radiolabeled this compound is a precursor of phosphatidylthis compound, a key component of cell membranes. frontiersin.org In highly proliferative cells, the uptake of radiolabeled this compound reflects the rate of membrane turnover, which is associated with increased this compound transport and utilization due to elevated this compound kinase expression in undifferentiated and stem cells. frontiersin.org Stable isotope labeling analysis using techniques like LC-MS allows for the analysis of kinetic this compound flux into various metabolic pathways, such as the biosynthesis of phosphothis compound and phosphatidylthis compound. aai.org
Enzymatic Assays for this compound Metabolic Enzymes
Enzymatic assays are employed to measure the activity of key enzymes involved in this compound metabolism. These assays typically quantify the rate at which an enzyme converts a substrate into a product, providing insights into the functional state of this compound metabolic pathways. For example, this compound acetyltransferase (ChAT) activity, which is responsible for the synthesis of acetylthis compound from this compound and acetyl-CoA, can be measured using enzymatic assays. nih.govnih.gov this compound dehydrogenase (CHDH), a mitochondrial enzyme that catalyzes the dehydrogenation of this compound to betaine aldehyde, is another key enzyme in this compound metabolism whose activity can be assessed. frontiersin.org Aberrant regulation of this compound metabolism has been linked to changes in the activity of enzymes such as this compound kinase-α, ethanolamine (B43304) kinase-α, phosphatidylthis compound-specific phospholipase C and -D, and glycerophosphothis compound phosphodiesterases. nih.gov Enzymatic assays can help quantify these changes and their impact on metabolic pathways.
A sensitive enzymatic assay for the measurement of intracellular this compound has been described, which is based on the specific oxidation of this compound by this compound oxidase. nih.gov This method involves the separation of this compound from this compound-containing phospholipids (B1166683), followed by the enzymatic oxidation of this compound to betaine aldehyde and then to betaine. nih.gov The hydrogen peroxide generated during this process reacts with a specific dye in the presence of peroxidase to form a colored product, which can be detected spectrophotometrically. nih.gov this compound oxidase is also utilized in assay kits for quantifying this compound in biological samples, where the oxidation of this compound leads to the formation of a colored or fluorescent product proportional to the this compound concentration. bioassaysys.com
Biochemical Assays for this compound and its Derivatives
Biochemical assays encompass a range of methods used to detect and quantify this compound and its derivatives in biological samples. These assays can be based on various principles, including enzymatic reactions, chromatographic separation, and spectrophotometric or fluorometric detection. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are examples of chromatographic techniques used for the measurement of this compound and its metabolites in biological tissues. nih.gov While these methods have been available, some can be cumbersome and time-consuming, and may not be capable of measuring all this compound compounds of interest simultaneously. acs.orgresearchgate.netnih.gov
Biochemical assays can also be developed to measure specific this compound derivatives, such as acetylthis compound. For instance, assay kits are available that allow for the quantification of both this compound and acetylthis compound in various sample types, including blood, cells, and culture media, using colorimetric or fluorometric methods. These assays often involve enzymatic reactions that ultimately lead to the generation of a detectable signal proportional to the concentration of this compound or acetylthis compound. The analysis of this compound and its derivatives in pharmaceutical preparations can also be performed using techniques like HPLC/electrospray ionization mass spectrometry (EIMS). impactfactor.org
In Vitro Cellular Models for this compound Pathway Investigations
In vitro cellular models are indispensable tools for dissecting the intricacies of this compound metabolism and its associated pathways under controlled conditions. These models allow researchers to investigate the effects of genetic manipulations, environmental factors, and potential therapeutic agents on this compound uptake, metabolism, and the function of this compound-containing molecules.
Cultured Cell Lines and Primary Cell Cultures (e.g., Astrocytes, Pre-osteoblastic Cells)
Cultured cell lines and primary cell cultures are widely used in this compound research. Cell lines offer the advantage of being readily available, easy to maintain, and providing a homogeneous cell population for consistent experimental results. Various cell lines, including human neuroblastoma cell lines (e.g., LA-N-2), murine neuroblastoma (N1E-115), C6 glioma, human fibroblast cells, pancreatic cancer cells (e.g., PaTu-8988T), lung adenocarcinoma cells (e.g., A549), human leukemia cells (e.g., HL-60), and motor neuron-like cell lines (e.g., NSC-34), have been utilized to study different aspects of this compound metabolism and its role in cellular processes. nih.govresearchgate.netnih.govplos.orgbiorxiv.orgmdpi.com These cell lines can be used to investigate this compound uptake, the synthesis and catabolism of this compound-containing lipids like phosphatidylthis compound, and the impact of this compound availability on cell growth and survival. nih.govresearchgate.netbiorxiv.org
Primary cell cultures, which are derived directly from tissues, often retain more of the characteristics of their in vivo counterparts compared to continuous cell lines. atcc.org This makes them valuable for studying this compound metabolism in specific cell types and in contexts that more closely mimic physiological or pathological conditions. Primary cultures of rat brain astrocytes, for example, have been used to study acetylthis compound synthesis and the activity of this compound acetyltransferase. nih.govnih.gov Astrocytes and microglia are known to take up and metabolize this compound, and this compound-containing metabolites are important for astroglial signal transduction, differentiation, and regulation of apoptosis. researchgate.net Primary neuron cultures have also been utilized to investigate metabolic alterations under specific conditions, such as high glucose exposure, revealing cell-specific changes in phosphothis compound levels. frontiersin.org Studies using primary astrocyte cultures have examined the effects of this compound and this compound-containing phospholipids like CDP-choline and L-alpha-glyceryl-phosphorylthis compound on transglutaminase activity and expression, highlighting the role of this compound precursors in astroglial cell proliferation and differentiation. researchgate.net Pre-osteoblastic cells, while not explicitly detailed in the provided search results regarding this compound metabolism, are primary cells that could potentially be used to investigate the role of this compound in bone remodeling, given the link between one-carbon metabolites (related to this compound metabolism) and bone health. jci.orgliverpool.ac.uk Induced pluripotent stem cells (iPSCs) derived from patient fibroblasts can also be differentiated into specific cell types, such as neurons, to create in vitro models for studying this compound's effects on disease phenotypes. stemcell.com
Gene Silencing and Overexpression Studies
Gene silencing and overexpression techniques are valuable tools for investigating the functional significance of genes involved in this compound metabolism and transport. These methods allow researchers to manipulate the expression levels of specific genes to observe the resulting effects on cellular processes and phenotypes related to this compound.
For instance, studies have investigated the impact of silencing genes involved in this compound phospholipid metabolism in cancer cells. Silencing of glycerophosphodiesterase genes, such as GDPD5 and GDPD6, has been shown to increase levels of glycerophosphothis compound (GPC) in breast cancer cell lines, suggesting their role as GPC regulators. nih.govfrontiersin.org this compound kinase alpha (CHKA), an enzyme crucial for converting free this compound to phosphothis compound (PC), has also been a target for gene manipulation studies in cancer research. Down-regulating CHKA is associated with decreased cell proliferation and increased sensitivity to chemotherapy in ovarian and breast cancers. nih.gov Conversely, CHKA overexpression has been linked to increased drug resistance in breast cancer cells. nih.govnih.gov These findings highlight the critical role of CHKA in this compound metabolism and its implications in oncogenesis and treatment response. nih.govaacrjournals.org
Overexpression studies have also been employed to understand the impact of increased expression of this compound-related genes. For example, heart-specific overexpression of the this compound acetyltransferase (ChAT) gene in transgenic mice has been shown to protect the heart against ischemia, potentially through hypoxia-inducible factor-1α-related defense mechanisms. ahajournals.org Overexpression of the high-affinity this compound transporter (CHT) in transgenic mice resulted in elevated acetylthis compound levels and improved motor endurance, demonstrating the impact of increased transporter availability on cholinergic signaling. nih.gov Studies in human brain tissue from individuals with Alzheimer's disease have also indicated overexpression of the high-affinity this compound transporter in cortical regions, suggesting alterations in this compound utilization in this neurodegenerative condition. nih.govnih.gov
Data from Gene Silencing and Overexpression Studies:
| Gene Targeted | Method | Model System | Observed Effect | Source |
| GDPD5, GDPD6 | Silencing (siRNA) | Breast Cancer Cells | Increased glycerophosphothis compound (GPC) levels | nih.govfrontiersin.org |
| CHKA | Silencing (shRNA, siRNA) | Ovarian, Breast Cancer Cells | Decreased cell proliferation, increased chemotherapy sensitivity | nih.govfrontiersin.org |
| CHKA | Overexpression | Breast Cancer Cells | Increased drug resistance, increased invasiveness | nih.govnih.gov |
| ChAT | Overexpression | Transgenic Mice | Protection against cardiac ischemia, increased HIF-1α protein expression | ahajournals.org |
| CHT | Overexpression | Transgenic Mice | Elevated acetylthis compound levels, augmented motor endurance | nih.gov |
| CHT | Overexpression | Human Cortical Tissue (Alzheimer's) | Increased [³H]-hemicholinium-3 binding, suggesting altered this compound utilization | nih.govnih.gov |
In Vivo Animal Models for Mechanistic this compound Research
In vivo animal models are indispensable for studying the complex physiological effects of this compound and the mechanisms underlying its roles. These models allow for the investigation of this compound metabolism, transport, and function within a living system, providing insights that cannot be obtained from in vitro studies alone.
Genetically Modified Animal Models (e.g., Gene Knockouts, Transgenics)
Genetically modified animal models, such as gene knockouts and transgenic organisms, are powerful tools for dissecting the specific functions of genes involved in this compound pathways. Gene knockout models involve the inactivation of a specific gene, allowing researchers to study the consequences of its absence. For example, studies using knockout mice for genes involved in phosphatidylthis compound (PC) synthesis have provided evidence that the rate of very-low-density lipoprotein (VLDL) export from the liver is highly related to hepatic PC synthesis. ufl.edu Disruption of this compound metabolism by deleting the Bhmt gene in mice has been shown to affect DNA methylation, suppress specific gene expression, and lead to the development of liver cancers. mdpi.com
Transgenic animal models, on the other hand, involve the introduction of foreign genetic material or the overexpression of endogenous genes. As mentioned earlier, transgenic mice overexpressing ChAT or CHT have been used to study the impact of enhanced cholinergic signaling. ahajournals.orgnih.gov Transgenic mouse models of Alzheimer's disease, such as APP/PS1 mice and Tg2576 mice, have been utilized to investigate the effects of dietary this compound intervention on disease progression and cognitive function. mdpi.comelifesciences.orgresearchgate.net These models exhibit AD-like pathologies, including amyloid plaques and tau alterations, and have demonstrated that dietary this compound can influence these markers and associated cognitive deficits. elifesciences.orgresearchgate.netasu.edu Transgenic plants engineered with bacterial genes involved in glycine (B1666218) betaine synthesis from this compound, such as codA (this compound oxidase) or betA (this compound dehydrogenase), have shown enhanced tolerance to environmental stresses like salt, cold, and drought, illustrating the potential for genetic modification in improving stress resistance through this compound metabolism pathways. nih.govresearchgate.netresearchgate.netcas.cz
Data from Genetically Modified Animal Models:
| Genetic Modification | Model System | Research Focus | Key Findings | Source |
| Knockout of genes in PC synthesis | Mouse | Hepatic VLDL export | VLDL export rate is linked to hepatic PC synthesis. | ufl.edu |
| Bhmt gene deletion | Mouse | This compound metabolism, DNA methylation, liver cancer | Affected DNA methylation, suppressed gene expression, liver cancer development. | mdpi.com |
| Heart-specific ChAT overexpression | Transgenic Mouse | Cardiac ischemia | Protection against ischemia, increased HIF-1α. | ahajournals.org |
| CHT overexpression | Transgenic Mouse | Cholinergic signaling, motor function | Elevated acetylthis compound, augmented motor endurance. | nih.gov |
| APP/PS1 and Tg2576 (Alzheimer's models) | Transgenic Mouse | Dietary this compound intervention, AD pathology, cognition | Dietary this compound influenced amyloid plaques, tau alterations, and cognitive function. | elifesciences.orgresearchgate.netasu.edu |
| codA or betA gene introduction (Glycine Betaine synthesis) | Transgenic Plants | Environmental stress tolerance (salt, cold, drought) | Enhanced tolerance to various stresses. | nih.govresearchgate.netresearchgate.netcas.cz |
Controlled Dietary Intervention Studies in Animal Models
Controlled dietary intervention studies in animal models are widely used to investigate the effects of varying this compound intake on physiological outcomes. These studies involve feeding animals diets with different this compound levels (deficient, adequate, or supplemented) and observing the resulting changes in metabolism, organ function, and behavior.
This compound-deficient diets are commonly used to induce specific conditions, particularly liver diseases like non-alcoholic fatty liver disease (NAFLD). mdpi.comnih.gov Methionine-choline deficient diets are frequently employed in mouse models and can lead to significant changes in hepatic lipid composition. mdpi.com this compound deficiency in rodents can cause triglyceride accumulation in the liver, oxidative stress, hepatocyte death, and eventually lead to the development of preneoplastic nodules and hepatocellular carcinomas. nih.govoup.com
Studies using this compound-deficient diets have also explored their impact on brain development and function. Maternal this compound deficiency during pregnancy in rodents has been shown to alter neurogenesis and angiogenesis in the fetal hippocampus, affecting progenitor cell proliferation, apoptosis, and the number of blood vessels. nih.govpnas.org These changes are associated with long-term deficits in spatial learning and memory in the offspring. pnas.org
Conversely, studies involving this compound supplementation have demonstrated beneficial effects in various animal models. This compound supplementation during pregnancy in rats has been shown to improve cognitive function and spatial memory in offspring. mdpi.com In Alzheimer's disease mouse models, both early life and adulthood this compound supplementation have shown promise in ameliorating behavioral deficits and reducing AD-like pathology, such as amyloid deposition. elifesciences.orgresearchgate.netmdpi.com Controlled dietary studies in mice have also investigated the relationship between dietary this compound and atherosclerosis, although some studies have not found a direct influence of high dietary this compound or its metabolite trimethylamine (B31210) N-oxide (TMAO) on atherosclerosis development in specific mouse models. nih.gov
Controlled dietary interventions are also used in larger animal models, such as dairy cows, where this compound deficiency is considered a limiting factor for VLDL triglyceride export from the liver, contributing to fatty liver. ufl.edu Feeding ruminally protected this compound to transition dairy cows has been shown to reduce liver fat content and improve health and production outcomes. ufl.edu
Data from Controlled Dietary Intervention Studies in Animal Models:
| Dietary Intervention | Model System | Research Focus | Key Findings | Source |
| This compound-deficient diet | Rodents (mice, rats) | Liver diseases (NAFLD, fatty liver, liver cancer), oxidative stress | Induced triglyceride accumulation, oxidative stress, hepatocyte death, preneoplastic nodules, hepatocellular carcinoma. | mdpi.comnih.govoup.com |
| Maternal this compound deficiency | Rodents (mice, rats) | Fetal brain development (neurogenesis, angiogenesis), cognition | Altered neurogenesis and angiogenesis in fetal hippocampus, long-term spatial learning and memory deficits in offspring. | nih.govpnas.org |
| This compound supplementation | Rats | Cognitive function in offspring | Improved cognitive function and spatial memory. | mdpi.com |
| This compound supplementation (early life/adulthood) | Alzheimer's mouse models (APP/PS1, Tg2576, Ts65Dn) | Behavioral deficits, AD-like pathology, cognition, glucose metabolism, inflammation | Ameliorated behavioral deficits, reduced AD-like pathology (amyloid), improved spatial memory, improved cognitive flexibility (female Ts65Dn), reduced weight gain and inflammation (female Ts65Dn), improved glucose metabolism (male Ts65Dn). | elifesciences.orgresearchgate.netmdpi.com |
| High dietary this compound/TMAO supplementation | Atherogenic mouse models (Ldlr-/-, Apoe-/-) | Atherosclerosis development | Did not influence atherosclerosis development in these models. | nih.gov |
| Ruminally protected this compound | Dairy Cows | Liver fat content, health, production | Reduced liver fat, improved health and production. | ufl.edu |
Q & A
Q. How do researchers assess dietary choline intake in human populations, and what are the limitations of these methods?
Dietary this compound intake is typically evaluated using 24-hour dietary recalls, food frequency questionnaires, and biomarkers (e.g., plasma this compound, urinary betaine). National surveys like NHANES (National Health and Nutrition Examination Survey) provide population-level data, revealing that average intakes in U.S. adults are 402 mg/day (men) and 278 mg/day (women), below the Adequate Intake (AI) of 550 mg . Limitations include underreporting, variability in food composition databases, and challenges in quantifying lipid-soluble vs. water-soluble this compound forms .
Q. What experimental designs are recommended for studying this compound's effects on growth performance in animal models?
Randomized complete block designs with controlled variables (e.g., diet, age, strain) are common. For example, studies in Japanese quail used four this compound levels (1000–2500 mg/kg diet) with replication (3 pens per treatment) and statistical models (GLIMMIX procedure in SAS) to account for random effects like initial body weight . Key factors include isocaloric/isoprotein diets and standardized housing conditions to isolate this compound’s impact .
Q. How are this compound requirements determined in animal models, and what factors cause variability?
Requirements depend on species, strain, age, and dietary components (e.g., methionine, fat type). Broiler studies show optimal growth at 1250–2500 mg/kg diet, while quail require 1500–2000 mg/kg. Conflicting results (e.g., no effect in some methionine-adequate diets) highlight the need to control for nutrient interactions and genetic variability .
Q. What analytical methods are used to quantify this compound in foods and biological samples?
Total this compound is measured via acid hydrolysis followed by liquid chromatography-mass spectrometry (LC-MS) or enzymatic assays. Challenges include differentiating this compound forms (e.g., phosphatidylthis compound vs. free this compound) and minimizing degradation during extraction . Deuterated internal standards (e.g., D4-choline) improve accuracy in tracer studies .
Q. What guidelines ensure reproducibility in this compound deficiency studies using animal models?
Follow NIH preclinical reporting standards: detail diet formulations, housing conditions, and statistical models. Include strain-specific protocols (e.g., Zagazig University’s husbandry guidelines) and publish raw data in supplementary materials to enable replication .
Advanced Research Questions
Q. How can genetic polymorphisms (e.g., PEMT variants) be incorporated into this compound requirement studies?
Genotype participants for PEMT rs12325817 or other SNPs linked to this compound metabolism. Stratify clinical trials by genotype to assess differential responses. For example, PEMT−/− individuals may require higher this compound intakes to prevent fatty liver . Use GWAS or targeted sequencing to identify at-risk cohorts .
Q. What methodological considerations are critical when using deuterated this compound analogs in PET imaging?
Select tracers resistant to oxidation, such as 18F-D4-choline, which shows 70% lower oxidation to betaine vs. non-deuterated analogs. Validate uptake kinetics (e.g., K1 for delivery, k3 for phosphorylation) in xenograft models and correlate with this compound kinase α expression . Control for tumor heterogeneity by comparing multiple cell lines (e.g., HCT116, A375) .
Q. How do researchers resolve contradictions in this compound’s effects on immune response and growth in poultry?
Conduct meta-analyses to reconcile conflicting results (e.g., improved immunity at 2300 mg/kg vs. no growth impact in methionine-adequate diets). Standardize protocols for diet formulation, stress conditions (e.g., heat), and immune markers (e.g., lymphocyte proliferation) .
Q. What statistical models are optimal for analyzing dose-response relationships in this compound intervention studies?
Use mixed-effects models (e.g., SAS GLIMMIX) to account for random effects (e.g., block, pen) and fixed factors (e.g., this compound dose, CP level). Report marginal means and significance thresholds (P < 0.05), and include covariates like baseline this compound status or genetic markers .
Q. How can confounding effects of gut microbiota on this compound metabolism be mitigated in cardiovascular studies?
Use germ-free models or administer broad-spectrum antibiotics to suppress TMAO-producing bacteria. Alternatively, measure fecal TMA lyase activity and adjust analyses using mediation models. Consider interventions like berberine supplementation, which reduces TMAO production by modulating gut flora .
Tables
Table 1. Key Factors Influencing this compound Requirements in Animal Models
Table 2. Advantages of Deuterated this compound Analogs in PET Imaging
| Tracer | Oxidation Rate | Phosphorylation Efficiency | Tumor Specificity |
|---|---|---|---|
| 11C-choline | High | Moderate | Low |
| 11C-D4-choline | Reduced | High | Moderate |
| 18F-D4-choline | Minimal | High | High |
| Data from HCT116 xenograft studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
